Benzyl 7-oxoazepane-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 7-oxoazepane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-9-5-4-8-12(15-13)14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMLBAAZDMGRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NC(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: Benzyl 7-oxoazepane-2-carboxylate CAS 1803571-51-8
Disclaimer: Publicly available information on Benzyl 7-oxoazepane-2-carboxylate (CAS 1803571-51-8) is limited. This guide synthesizes the available data on the compound and related structures to provide a comprehensive overview for researchers, scientists, and drug development professionals. Direct experimental data for this specific compound is not extensively published.
Introduction
This compound is a heterocyclic organic compound featuring a seven-membered azepane ring, a benzyl ester, and a ketone functional group. The azepane scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules and its utility as a conformationally constrained building block.[1][2][3][4] This guide provides an overview of the available data for this compound, along with general synthetic approaches and potential applications based on related structures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1803571-51-8 | [5] |
| Molecular Formula | C₁₄H₁₇NO₃ | [5] |
| Molecular Weight | 247.28 g/mol | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Density | Not available | [5] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [5] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in publicly accessible literature. However, general synthetic strategies for related substituted azepane-2-carboxylate derivatives can provide a logical framework for its preparation.
A plausible synthetic approach could involve the cyclization of a linear amino acid precursor or the expansion of a smaller ring system. For instance, the synthesis of the isomeric Benzyl 2-oxoazepane-1-carboxylate has been described starting from caprolactam.[6] An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has also been developed, highlighting a potential route for stereoselective synthesis.[7]
General Workflow for the Synthesis of Substituted Azepanes:
The following diagram illustrates a generalized workflow for the synthesis of functionalized azepane scaffolds, which could be adapted for the target molecule.
Caption: Generalized workflow for azepane synthesis.
Potential Applications in Drug Discovery
While there is no specific biological activity reported for this compound, the 7-oxoazepane-2-carboxylate core is a valuable scaffold in drug discovery. Azepane derivatives are known to act as peptidomimetics and have been investigated as glycosidase inhibitors.[1][2][3]
Potential Logical Relationships in Drug Discovery:
The diagram below outlines the logical progression from a chemical scaffold to a potential therapeutic application.
Caption: Logical path from scaffold to therapeutic use.
Safety and Handling
For handling this compound, standard laboratory safety precautions should be observed. This includes wearing protective eyewear, clothing, and gloves to avoid skin contact.[5] Experiments should be conducted in a well-ventilated area.
Conclusion
This compound is a chemical entity with potential applications in research and development, particularly in the field of medicinal chemistry. While specific data for this compound is scarce, the broader family of azepane derivatives has demonstrated significant biological relevance. Further research is needed to elucidate the specific properties and potential applications of this particular molecule. The synthetic strategies and potential roles in drug discovery outlined in this guide are based on established knowledge of similar chemical structures and are intended to provide a foundation for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1803571-51-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Benzyl 7-oxoazepane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 7-oxoazepane-2-carboxylate is a heterocyclic organic compound with the chemical formula C₁₄H₁₇NO₃. As a derivative of caprolactam, a key precursor in the production of Nylon-6, this molecule holds potential interest for researchers in medicinal chemistry and materials science. Its structure, featuring a seven-membered lactam ring, a carboxylate group, and a benzyl ester, provides a scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the known physical and chemical properties of this compound, outlines a general synthetic approach, and discusses its potential applications.
Physicochemical Properties
A comprehensive compilation of the physical properties of this compound is essential for its application in research and development. While some properties are readily available, others remain to be experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.28 g/mol | [1] |
| CAS Number | 1803571-51-8 | [1] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Not available | |
| Appearance | No data available | [1] |
Note: The lack of available experimental data for properties such as melting point, boiling point, density, and solubility highlights an area for future research to fully characterize this compound.
Synthesis and Experimental Protocols
General Esterification Protocol (Hypothetical)
This protocol is based on common esterification methods and should be optimized for the specific substrates.
Materials:
-
7-oxoazepane-2-carboxylic acid
-
Benzyl alcohol
-
An acidic catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., DCC, EDC)
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-oxoazepane-2-carboxylic acid in the chosen solvent.
-
Addition of Reagents: Add an equimolar amount or a slight excess of benzyl alcohol to the solution.
-
Catalysis:
-
Acid Catalysis: Add a catalytic amount of the acid catalyst. The reaction mixture is typically heated to reflux with removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.
-
Coupling Agent: If using a coupling agent, the reaction is typically run at room temperature. The coupling agent is added to the mixture of the carboxylic acid and alcohol.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. If an acid catalyst was used, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield the pure this compound.
Logical Relationship of Synthesis
The synthesis of this compound logically follows from its constituent parts: the 7-oxoazepane-2-carboxylic acid backbone and the benzyl alcohol protecting group. The key chemical transformation is the formation of an ester bond.
References
An In-depth Technical Guide to Benzyl 7-oxoazepane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 7-oxoazepane-2-carboxylate, a derivative of the cyclic amino acid 7-oxoazepane-2-carboxylic acid. Due to the limited direct literature on this specific benzyl ester, this guide extrapolates data from its parent carboxylic acid and established chemical principles.
Chemical Structure and Properties
This compound is the benzyl ester of 7-oxoazepane-2-carboxylic acid. The core structure is a seven-membered lactam ring, also known as an azepane-2-one or caprolactam ring, with a benzyl carboxylate group at the 2-position. The stereochemistry at the C2 position is typically (S) when derived from natural amino acid precursors.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | - |
| Molecular Weight | 247.29 g/mol | - |
| XLogP3 | 1.9 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 3 | - |
Note: Properties are predicted as no experimental data is readily available for the benzyl ester. Data for the parent carboxylic acid, (2S)-7-oxoazepane-2-carboxylic acid, is available and has a molecular weight of 157.17 g/mol and an XLogP3 of -0.1.[1]
Synthesis
A plausible synthetic route to this compound involves two main stages: the synthesis of the parent carboxylic acid, (2S)-7-oxoazepane-2-carboxylic acid, followed by its esterification with benzyl alcohol.
A general approach for synthesizing 7-substituted azepane-2-carboxylic acids starts from (S)-tribenzyl glutamic acid γ-aldehyde.[2] This undergoes a Horner-Wadsworth-Emmons reaction, followed by a one-pot reduction and cyclization to yield the azepane carboxylic acid.[2]
The subsequent esterification can be achieved through various methods, such as Fischer esterification or by using coupling agents. A common method for benzyl esterification of amino acids is by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[3]
References
Technical Guide: Determination of Benzyl 7-oxoazepane-2-carboxylate Molecular Weight
This document provides a detailed analysis of the molecular weight of Benzyl 7-oxoazepane-2-carboxylate, a compound of interest in pharmaceutical research and drug development. The determination of molecular weight is a foundational step in chemical characterization, influencing everything from reaction stoichiometry to pharmacological activity.
Molecular Identity and Formula
This compound is an organic compound featuring an azepane ring system. Based on its isomeric form, benzyl 3-oxoazepane-1-carboxylate, the molecular formula for this compound is established as C₁₄H₁₇NO₃.[1] This formula is the basis for the theoretical calculation of its molecular weight.
Methodology for Molecular Weight Calculation
The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation protocol involves identifying each element in the molecular formula, determining the number of atoms for each element, and multiplying by the element's standard atomic weight.
Protocol:
-
Identify Constituent Elements: The molecular formula C₁₄H₁₇NO₃ contains Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
-
Determine Atom Count: The subscripts in the formula indicate the number of atoms for each element:
-
Carbon (C): 14
-
Hydrogen (H): 17
-
Nitrogen (N): 1
-
Oxygen (O): 3
-
-
Obtain Standard Atomic Weights: The standard atomic weights from the IUPAC are used for the calculation:
-
C: 12.011 u
-
H: 1.008 u
-
N: 14.007 u
-
O: 15.999 u
-
-
Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight.
-
Summation: The total masses of all constituent elements are summed to yield the final molecular weight of the compound.
Data Presentation
The calculated molecular weight of this compound is 247.28 g/mol .[2] The detailed breakdown of this calculation is presented in the table below.
| Element | Symbol | Atom Count | Atomic Weight (u) | Total Mass Contribution (u) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 247.294 |
Note: The final calculated value of 247.294 g/mol is consistent with the commonly cited value of 247.28 g/mol , with minor differences arising from the precision of atomic weights used.[2]
Visualization of Calculation Workflow
The logical relationship for the molecular weight calculation is illustrated in the following diagram. It shows how the elemental components and their respective atomic counts and weights contribute to the final molecular weight.
References
Synthesis of Benzyl 7-oxoazepane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for Benzyl 7-oxoazepane-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the absence of a direct, published experimental protocol for this specific molecule, this guide outlines a robust, multi-step synthesis constructed from well-established and analogous chemical transformations. The proposed pathway begins with the readily available chiral starting material, L-lysine, and proceeds through the formation of the key intermediate, (2S)-7-oxoazepane-2-carboxylic acid, followed by a final esterification step.
Part 1: Synthesis of (2S)-7-oxoazepane-2-carboxylic acid from L-Lysine
The initial phase of the synthesis focuses on the construction of the core azepane ring structure. This is achieved through a sequence of protection, oxidation, and cyclization steps starting from L-lysine.
Step 1: Orthogonal Protection of L-Lysine
To enable selective modification of the two amino groups of L-lysine, orthogonal protecting groups are installed. The α-amino group is protected as a tert-butoxycarbonyl (Boc) derivative, and the ε-amino group is protected as a benzyloxycarbonyl (Cbz) derivative.
Experimental Protocol: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid
-
To a solution of L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of benzyl chloroformate (Cbz-Cl) (1.1 equivalents) in 1,4-dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.
Step 2: Selective Deprotection and Oxidation to Aldehyde
The Cbz group is selectively removed from the ε-amino group, and the resulting primary amine is oxidized to an aldehyde.
Experimental Protocol: Synthesis of (S)-tert-butyl (6-oxo-1-(((benzyloxy)carbonyl)amino)hexane-2-carbonyl)carbamate
-
Dissolve the product from Step 1 in a suitable solvent such as methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting free amine in a chlorinated solvent like dichloromethane.
-
Add an oxidizing agent such as Dess-Martin periodinane (1.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde.
Step 3: Intramolecular Reductive Amination and Lactam Formation
The aldehyde undergoes intramolecular reductive amination to form the azepane ring, which is subsequently oxidized to the lactam.
Experimental Protocol: Synthesis of (S)-benzyl 2-((tert-butoxycarbonyl)amino)-7-oxoazepane-2-carboxylate
-
Dissolve the crude aldehyde from Step 2 in a solvent mixture such as 1,2-dichloroethane.
-
Add a mild reducing agent like sodium triacetoxyborohydride (1.5 equivalents) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
The resulting cyclic amine is then oxidized to the lactam using a suitable oxidizing agent like ruthenium(III) chloride with sodium periodate.
Step 4: Deprotection to (2S)-7-oxoazepane-2-carboxylic acid
The Boc protecting group is removed under acidic conditions to yield the free amino acid.
Experimental Protocol: Synthesis of (2S)-7-oxoazepane-2-carboxylic acid
-
Dissolve the protected lactam from Step 3 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a salt.
-
The free carboxylic acid can be obtained by purification via ion-exchange chromatography.
Part 2: Benzylation of (2S)-7-oxoazepane-2-carboxylic acid
The final step is the esterification of the carboxylic acid with benzyl alcohol to yield the target molecule, this compound. The Fischer-Speier esterification is a classic and effective method for this transformation.
Experimental Protocol: Synthesis of this compound
-
Suspend (2S)-7-oxoazepane-2-carboxylic acid (1 equivalent) in benzyl alcohol (used as both reactant and solvent, typically a large excess).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux (approximately 80-100 °C) with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are representative of typical yields for such transformations and may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1 | (S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid | L-lysine hydrochloride | (Boc)₂O, Cbz-Cl | 85-95 |
| 2 | (S)-tert-butyl (6-oxo-1-(((benzyloxy)carbonyl)amino)hexane-2-carbonyl)carbamate | Product from Step 1 | Pd/C, H₂, Dess-Martin periodinane | 70-85 |
| 3 | (S)-benzyl 2-((tert-butoxycarbonyl)amino)-7-oxoazepane-2-carboxylate | Product from Step 2 | NaBH(OAc)₃, RuCl₃, NaIO₄ | 60-75 |
| 4 | (2S)-7-oxoazepane-2-carboxylic acid | Product from Step 3 | Trifluoroacetic acid (TFA) | 90-98 |
| 5 | This compound | (2S)-7-oxoazepane-2-carboxylic acid, Benzyl alcohol | H₂SO₄ or p-TsOH | 75-90 |
Visualizations
Synthesis Pathway of this compound
Caption: Proposed synthesis pathway for this compound.
Mechanism of Fischer-Speier Esterification
Caption: Mechanism of the Fischer-Speier esterification step.
The Discovery of Novel 7-Oxoazepane-2-carboxylate Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The 7-oxoazepane-2-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its potential to serve as a core structure in the design of novel therapeutic agents. This seven-membered lactam ring system, incorporating a carboxylic acid or ester functional group, offers a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. This technical guide provides an in-depth overview of the discovery of novel 7-oxoazepane-2-carboxylate derivatives, with a focus on synthetic methodologies, biological evaluation, and future perspectives for researchers, scientists, and drug development professionals.
Synthetic Strategies
The synthesis of 7-oxoazepane-2-carboxylate derivatives can be approached through various synthetic routes, often leveraging ring-closing or ring-expansion strategies. A common precursor for these syntheses is caprolactam.
General Synthetic Workflow
The synthesis of a 7-oxoazepane-2-carboxylate derivative typically involves the protection of the lactam nitrogen, followed by the introduction of the carboxylate group at the C2 position, and subsequent modifications.
Caption: A generalized workflow for the synthesis of 7-oxoazepane-2-carboxylate derivatives.
Experimental Protocol: Synthesis of Benzyl 2-oxoazepane-1-carboxylate
A representative method for the synthesis of a protected 7-oxoazepane-2-carboxylate derivative involves the use of a strong base to deprotonate the lactam at the C2 position, followed by quenching with an electrophile.[1]
Method A: A solution of n-BuLi (1.6 M in hexanes, 21.5 mL, 34.4 mmol) is added dropwise to a solution of caprolactam (3.00 g, 26.5 mmol) in THF (80 mL) at -78 °C. The reaction mixture is stirred for 30 minutes at -78 °C, followed by the addition of benzyl chloroformate. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford Benzyl 2-oxoazepane-1-carboxylate.[1]
Biological Evaluation
The biological activity of novel 7-oxoazepane-2-carboxylate derivatives is assessed through a cascade of in vitro and in vivo assays to determine their therapeutic potential. The specific assays employed are dependent on the intended therapeutic target.
Illustrative Biological Evaluation Workflow
A typical workflow for evaluating the biological activity of newly synthesized compounds is depicted below. This process begins with high-throughput screening against a target of interest and progresses to more complex cellular and in vivo models for promising candidates.
Caption: A standard workflow for the biological evaluation of novel chemical entities.
Potential Therapeutic Applications and Assays
While specific data for 7-oxoazepane-2-carboxylate derivatives is emerging, related azepane structures have shown promise in various therapeutic areas. The following table summarizes potential applications and the corresponding in vitro assays that would be employed for screening.
| Therapeutic Area | Potential Target | In Vitro Assay |
| Oncology | Protein Kinases | Kinase Inhibition Assay (e.g., VEGFR-2) |
| Tubulin | Tubulin Polymerization Assay | |
| Sortase A | FRET-based Sortase A Inhibition Assay | |
| Infectious Diseases | Bacterial Enzymes | Minimum Inhibitory Concentration (MIC) Assay |
| Viral Proteases | Protease Inhibition Assay | |
| Inflammation | Cyclooxygenase (COX) | COX Inhibition Assay |
Example Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is an example of how the inhibitory activity of novel compounds against COX enzymes can be evaluated.
The in vitro cyclooxygenase (COX-1 and COX-2) inhibition of the synthesized compounds can be determined using a COX inhibitor screening assay kit according to the manufacturer's instructions. The IC50 values are calculated from the concentration-response curve. Celecoxib can be used as a reference compound.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the 7-oxoazepane-2-carboxylate scaffold, key points of diversification include the substituent on the lactam nitrogen (R1), and the nature of the carboxylate group (R2), as well as substitutions on the azepane ring itself.
Logical Relationship in SAR Studies
The iterative process of SAR involves synthesizing analogs with systematic structural modifications and evaluating their biological activity to build a model of the pharmacophore.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.
Data Presentation
The quantitative data from biological assays are best presented in a tabular format for clear comparison of the activity of different derivatives. The following is an illustrative table for a hypothetical series of 7-oxoazepane-2-carboxylate derivatives tested for anticancer activity.
| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) |
| AZP-001 | H | OEt | > 100 | 85.2 |
| AZP-002 | Benzyl | OEt | 50.1 | 42.6 |
| AZP-003 | 4-Cl-Benzyl | OEt | 25.8 | 15.3 |
| AZP-004 | 4-Cl-Benzyl | NH-Cyclohexyl | 5.2 | 7.8 |
| Sorafenib | - | - | 0.09 | 5.5 |
Conclusion and Future Directions
The 7-oxoazepane-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for library synthesis and lead optimization. Future research should focus on the exploration of a wider range of substitutions on the azepane ring and the evaluation of these novel derivatives against a broader panel of biological targets. The integration of computational modeling and in silico screening will further accelerate the discovery of potent and selective drug candidates based on this versatile scaffold.
References
Technical Guide: Solubility Profile of Benzyl 7-oxoazepane-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzyl 7-oxoazepane-2-carboxylate in organic solvents. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed profile based on the compound's physicochemical properties, the known solubility of structurally related molecules, and standardized experimental protocols for solubility determination.
Compound Profile
This compound is a derivative of caprolactam, featuring a benzyl ester protecting group. Its structure suggests a moderate polarity. Below are its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 1803571-51-8 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Structure | (Image of the chemical structure would be placed here in a full whitepaper) |
Predicted Solubility in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar lactam moiety is expected to interact well with these solvents. THF is used as a solvent in the synthesis of a similar compound.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The compound can likely engage in hydrogen bonding with protic solvents. Alcohols are good solvents for many esters and amines.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective for a wide range of organic compounds of intermediate polarity. |
| Ethers | Diethyl ether | Moderate | The benzyl group enhances solubility in less polar ethers. |
| Esters | Ethyl acetate (EtOAc) | Moderate to High | "Like dissolves like" principle suggests good solubility. EtOAc is commonly used as an eluent in the purification of related compounds.[3] |
| Aromatic | Toluene, Benzene | Moderate | The aromatic benzyl group should promote solubility in these solvents. |
| Non-polar | Hexane, Heptane | Low | The polar lactam and ester functionalities are expected to limit solubility in highly non-polar solvents. Hexane is often used as an anti-solvent or in combination with a more polar solvent for chromatography.[3] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This section outlines a standard protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is considered the gold standard for solubility measurement.[4][5]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument for quantification.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
The result is the thermodynamic solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes relevant to the study of this compound.
References
- 1. Synthesis of activated esters of N-protected amino-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pharmatutor.org [pharmatutor.org]
- 5. lifechemicals.com [lifechemicals.com]
Potential Research Applications of Azepane Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents targeting a wide range of diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential research applications of azepane carboxylate derivatives, with a focus on their anticancer, antiviral, and antidiabetic properties.
Core Applications and Biological Activities
Azepane carboxylates and their derivatives have demonstrated a remarkable diversity of biological activities. The seven-membered nitrogen-containing ring system allows for the precise spatial orientation of substituents, enabling high-affinity interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the potential of azepane carboxylate derivatives as potent anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.
One of the primary mechanisms of action for the anticancer effects of some azepane derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and resistance to apoptosis.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> CellGrowth [color="#34A853"]; Akt -> Apoptosis [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; Azepane -> PI3K [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } PI3K/Akt/mTOR Signaling Pathway Inhibition by Azepane Carboxylates
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative azepane derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Diazepine 4a | Caco-2 (Colorectal) | 8.445 ± 2.26 | [1] |
| Oxazepine 7a | Caco-2 (Colorectal) | 33.04 ± 2.06 | [1] |
| Dibenzo[b,f]azepine 5e | Leukaemia SR | 13.05 ± 0.62 | [2] |
Antiviral Activity
Azepane derivatives have also emerged as promising antiviral agents, particularly against the Hepatitis B virus (HBV). The mechanism of action for these compounds often involves the disruption of the viral life cycle, specifically by modulating the assembly of the viral capsid.[3] HBV capsid assembly modulators (CAMs) can interfere with the formation of the nucleocapsid, leading to the production of non-infectious viral particles.[3][4]
// Nodes Entry [label="1. Entry into\nHepatocyte", fillcolor="#F1F3F4", fontcolor="#202124"]; Uncoating [label="2. Uncoating", fillcolor="#F1F3F4", fontcolor="#202124"]; rcDNA_to_cccDNA [label="3. rcDNA to\ncccDNA (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="4. Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="5. Translation", fillcolor="#F1F3F4", fontcolor="#202124"]; Encapsidation [label="6. Encapsidation of\npgRNA & Polymerase", fillcolor="#F1F3F4", fontcolor="#202124"]; ReverseTranscription [label="7. Reverse\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Assembly [label="8. Nucleocapsid\nAssembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Release [label="9. Virion Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives (CAMs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Entry -> Uncoating [color="#4285F4"]; Uncoating -> rcDNA_to_cccDNA [color="#4285F4"]; rcDNA_to_cccDNA -> Transcription [color="#4285F4"]; Transcription -> Translation [color="#4285F4"]; Translation -> Encapsidation [color="#4285F4"]; Encapsidation -> ReverseTranscription [color="#4285F4"]; ReverseTranscription -> Assembly [color="#4285F4"]; Assembly -> Release [color="#4285F4"]; Azepane -> Assembly [label=" disrupts", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } HBV Life Cycle and the Target of Azepane Carboxylate CAMs
Quantitative Data: Antiviral Activity
Antidiabetic Activity
A significant area of research for azepane carboxylates is in the treatment of type 2 diabetes. Certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[5][6] DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to improved glycemic control.
// Nodes GLP1 [label="Active GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; DPPIV [label="DPP-IV\nEnzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveGLP1 [label="Inactive GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="Insulin Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="Blood Glucose\nLevels", fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GLP1 -> DPPIV [label=" degraded by", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; DPPIV -> InactiveGLP1 [color="#4285F4"]; GLP1 -> Insulin [label=" stimulates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Insulin -> Glucose [label=" decreases", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Azepane -> DPPIV [label=" inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } Mechanism of Action of Azepane Carboxylates as DPP-IV Inhibitors
Quantitative Data: Antidiabetic Activity
The following table presents the DPP-IV inhibitory activity of a representative azepane-containing compound.
| Compound | Target | IC50 (nM) | Reference |
| Thiosemicarbazone 2f | DPP-IV | 1.266 ± 0.264 | [7] |
Experimental Protocols
Detailed and robust synthetic protocols are crucial for the exploration of the therapeutic potential of azepane carboxylates. Below are representative experimental procedures for the synthesis of a key azepane carboxylate intermediate and a common biological assay.
Synthesis of (2S,5S)-5-Substituted-Azepane-2-Carboxylate Derivatives
A scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, with a key step involving the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate. While the full supplementary information with detailed protocols is not publicly available, the general approach is outlined in "An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives" in the Journal of Organic Chemistry (2011, 76(6), 1937-40). Researchers are encouraged to consult this primary literature for the detailed synthetic scheme and experimental procedures.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow:
// Nodes CellSeeding [label="1. Seed cancer cells in a\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="2. Incubate for 24h to allow\ncell attachment", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAddition [label="3. Add varying concentrations of\nazepane carboxylate derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation2 [label="4. Incubate for 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; MTTAddition [label="5. Add MTT reagent to each well", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation3 [label="6. Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="7. Add solubilization solution\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; AbsorbanceReading [label="8. Read absorbance at 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50Calculation [label="9. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CellSeeding -> Incubation1 [color="#4285F4"]; Incubation1 -> CompoundAddition [color="#4285F4"]; CompoundAddition -> Incubation2 [color="#4285F4"]; Incubation2 -> MTTAddition [color="#4285F4"]; MTTAddition -> Incubation3 [color="#4285F4"]; Incubation3 -> Solubilization [color="#4285F4"]; Solubilization -> AbsorbanceReading [color="#4285F4"]; AbsorbanceReading -> IC50Calculation [color="#4285F4"]; } MTT Assay Workflow for Cytotoxicity Screening
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Azepane carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the azepane carboxylate derivatives.
-
Remove the culture medium from the wells and add the medium containing the test compounds. Include vehicle controls (medium with solvent) and blank controls (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro DPP-IV Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the DPP-IV enzyme.
Workflow:
// Nodes PlatePrep [label="1. Prepare 96-well plate with\nassay buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAdd [label="2. Add varying concentrations of\nazepane carboxylate inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeAdd [label="3. Add DPP-IV enzyme solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="4. Pre-incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstrateAdd [label="5. Add fluorogenic substrate\n(e.g., Gly-Pro-AMC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate2 [label="6. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; FluorescenceRead [label="7. Read fluorescence (Ex/Em ~360/460 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; IC50Calc [label="8. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PlatePrep -> CompoundAdd [color="#4285F4"]; CompoundAdd -> EnzymeAdd [color="#4285F4"]; EnzymeAdd -> Incubate1 [color="#4285F4"]; Incubate1 -> SubstrateAdd [color="#4285F4"]; SubstrateAdd -> Incubate2 [color="#4285F4"]; Incubate2 -> FluorescenceRead [color="#4285F4"]; FluorescenceRead -> IC50Calc [color="#4285F4"]; } DPP-IV Inhibition Assay Workflow
Materials:
-
DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay buffer
-
96-well black plates
-
Azepane carboxylate derivatives
-
Reference inhibitor (e.g., sitagliptin)
-
Fluorescence microplate reader
Procedure:
-
Add assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the DPP-IV substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]
Future Directions and Conclusion
Azepane carboxylates represent a versatile and promising scaffold for the development of novel therapeutics. The data presented in this guide highlight their potential in oncology, virology, and metabolic diseases. Future research efforts should focus on:
-
Expansion of the Chemical Space: Synthesis of diverse libraries of azepane carboxylate derivatives to explore a wider range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the azepane core and its substituents to optimize potency and selectivity.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.
References
- 1. WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-fluoro azepane HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, chemical properties, and therapeutic applications of caprolactam derivatives, tailored for researchers, scientists, and professionals in drug development.
Introduction
Caprolactam, a cyclic amide with a seven-membered ring, is a crucial industrial chemical primarily known as the monomer for Nylon-6. Beyond its large-scale application in polymer chemistry, the caprolactam scaffold has emerged as a versatile platform in medicinal chemistry. Its unique conformational properties and the synthetic accessibility of its derivatives have led to the development of novel therapeutic agents with a range of biological activities. This technical guide provides a comprehensive overview of the chemistry of caprolactam derivatives, focusing on their synthesis, key reactions, and applications in drug development, with a particular emphasis on their role as anticonvulsant and anticancer agents.
Synthesis of Caprolactam and its Derivatives
The industrial synthesis of ε-caprolactam is predominantly achieved through the Beckmann rearrangement of cyclohexanone oxime.[1][2] This classic reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding amide.
Beckmann Rearrangement: From Cyclohexanone Oxime to ε-Caprolactam
The Beckmann rearrangement is a cornerstone of industrial caprolactam production. The process begins with the oximation of cyclohexanone, which is then treated with a strong acid, typically oleum (fuming sulfuric acid), to induce the rearrangement.
dot
Caption: The Beckmann Rearrangement for ε-Caprolactam Synthesis.
Derivatization of the caprolactam scaffold can be achieved through various synthetic strategies, enabling the introduction of a wide range of functional groups at the nitrogen atom or on the carbon backbone.
N-Substitution of the Caprolactam Ring
The nitrogen atom of the lactam ring is a primary site for functionalization. N-substituted caprolactam derivatives are commonly prepared via nucleophilic substitution or condensation reactions.
-
Ullmann Condensation: This copper-catalyzed reaction allows for the N-arylation of caprolactam with aryl halides, providing access to a range of N-aryl caprolactam derivatives.
-
Cyanoethylation: The addition of acrylonitrile to the N-H bond of caprolactam, typically catalyzed by a base, yields N-(β-cyanoethyl)-ε-caprolactam.[3][4] This derivative serves as a versatile intermediate for further chemical modifications.
dot
Caption: Synthetic workflows for N-substitution of caprolactam.
C-Substitution of the Caprolactam Ring
Functionalization of the carbon backbone of the caprolactam ring allows for the introduction of diverse substituents, leading to a wide array of derivatives with potential biological activity. One notable example is the synthesis of α-hydroxy-α-phenylcaprolactam, a precursor to potent anticonvulsant agents.[5]
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of caprolactam derivatives. Below are representative protocols for key synthetic transformations.
Experimental Protocol 1: Beckmann Rearrangement of Cyclohexanone Oxime
Objective: To synthesize ε-caprolactam from cyclohexanone oxime.
Materials:
-
Cyclohexanone oxime
-
Oleum (20-30% SO₃)
-
Ammonia solution (25%)
-
Organic solvent for extraction (e.g., Toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
A melt of cyclohexanone oxime is slowly added to oleum at a controlled temperature, typically between 70°C and 130°C, in a suitable reactor.
-
The reaction mixture is stirred for a specified residence time (e.g., 10 to 600 minutes) to ensure complete rearrangement.
-
The acidic reaction mixture is then neutralized with an aqueous ammonia solution.
-
The resulting ε-caprolactam is extracted from the aqueous layer using an organic solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude ε-caprolactam.
-
The crude product is then purified by distillation or recrystallization.
Experimental Protocol 2: N-Cyanoethylation of ε-Caprolactam
Objective: To synthesize N-(β-cyanoethyl)-ε-caprolactam.
Materials:
-
ε-Caprolactam
-
Acrylonitrile
-
Sodium hydroxide (catalyst)
-
Toluene (solvent)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
ε-Caprolactam is dissolved in toluene in a reaction flask equipped with a stirrer and a reflux condenser.
-
A catalytic amount of sodium hydroxide is added to the solution.
-
Acrylonitrile is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is neutralized with an appropriate amount of acid.
-
The resulting salts and any oligomers are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure, and the crude N-(β-cyanoethyl)-ε-caprolactam is purified by vacuum distillation.[3][4]
Applications in Drug Development
The structural diversity of caprolactam derivatives has made them attractive candidates for drug discovery programs, leading to the identification of compounds with significant anticonvulsant and anticancer activities.
Anticonvulsant Activity
A number of caprolactam derivatives have been synthesized and evaluated for their anticonvulsant properties. Structure-activity relationship (SAR) studies have revealed that substitution at the α-position of the caprolactam ring can significantly influence activity.[5]
| Compound | Substitution Pattern | MES ED₅₀ (mg/kg, i.p. in mice) | scMet ED₅₀ (mg/kg, i.p. in mice) | Reference |
| α-hydroxy-α-phenylcaprolactam | α-hydroxy, α-phenyl | 63 | 74 | [5] |
| α-ethynyl-α-hydroxycaprolactam | α-ethynyl, α-hydroxy | Promising Phase I results | Promising Phase I results | [5] |
| α-benzyl-α-hydroxycaprolactam | α-benzyl, α-hydroxy | Promising Phase I & II results | Promising Phase I & II results | [5] |
| α-hydroxy-α-(phenylethynyl)caprolactam | α-hydroxy, α-phenylethynyl | Potent activity in all models | Potent activity in all models | [5] |
Table 1: Anticonvulsant Activity of Selected Caprolactam Derivatives. The maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests are standard preclinical models for identifying potential anticonvulsant agents.
The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or the enhancement of inhibitory neurotransmission.[6] Some caprolactam derivatives have been shown to interact with GABA receptors, suggesting a potential mechanism for their anticonvulsant effects.[6]
dot
Caption: Potential mechanisms of action for anticonvulsant caprolactam derivatives.
Anticancer Activity
Caprolactam-modified analogues of bengamides, natural products with potent antitumor properties, have been synthesized and evaluated for their cytotoxic activity. These studies aim to improve the pharmacological properties of the parent compounds while retaining their biological activity.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Caprolactam-modified bengamide analogue 1 | MDA-MB-435 (Human Breast Carcinoma) | Data indicates modifications affect activity | [7] |
| Caprolactam-modified bengamide analogue 2 | MDA-MB-435 (Human Breast Carcinoma) | Data indicates modifications affect activity | [7] |
Table 2: Anticancer Activity of Caprolactam-Modified Bengamide Analogues. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
Conclusion
The chemistry of caprolactam derivatives offers a rich and diverse field for exploration in drug development. The synthetic versatility of the caprolactam scaffold allows for the creation of extensive libraries of compounds for biological screening. The demonstrated anticonvulsant and anticancer activities of certain derivatives highlight the therapeutic potential of this chemical class. Future research in this area will likely focus on the elucidation of precise mechanisms of action, the optimization of pharmacokinetic and pharmacodynamic properties, and the expansion of their therapeutic applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the innovative use of caprolactam derivatives.
References
- 1. The pharmacology of voltage-gated sodium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress of ε-Caprolactam Manufacturing Method | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]
- 5. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of Benzyl 7-oxoazepane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Benzyl 7-oxoazepane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield a high-purity product suitable for subsequent synthetic steps and analytical characterization.
Introduction
This compound is a cyclic keto ester that often requires robust purification to remove starting materials, byproducts, and other impurities generated during its synthesis. The presence of both a lactam and a benzyl ester group influences its solubility and chromatographic behavior. The purification strategies outlined below—flash column chromatography and crystallization—are standard and effective methods for achieving high purity of this compound.
Purification Strategies
A general workflow for the purification of this compound typically involves an initial extractive work-up followed by either flash column chromatography or crystallization. The choice between chromatography and crystallization will depend on the impurity profile and the scale of the reaction.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities. The following protocol is a general guideline and may require optimization based on the specific impurity profile observed by thin-layer chromatography (TLC).
Materials and Equipment:
-
Silica gel (230-400 mesh)
-
Glass column with a stopcock
-
Eluent: Hexane and Ethyl Acetate (EtOAc)
-
Compressed air or nitrogen source
-
TLC plates (silica gel coated)
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Protocol:
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of Hexane:EtOAc (e.g., 4:1, 2:1, 1:1) to determine the optimal eluent system that provides good separation between the desired product and impurities. The product, being a moderately polar compound, is expected to have an Rf value between 0.2 and 0.4 in the chosen solvent system.
-
-
Column Packing (Wet Slurry Method):
-
Secure a glass column vertically.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Begin elution with a low-polarity solvent mixture (e.g., Hexane:EtOAc 4:1) and gradually increase the polarity (gradient elution) to 2:1 or 1:1 as needed to elute the product. A similar compound, Benzyl 2-oxoazepane-1-carboxylate, has been purified using a 2:1 Hexane:EtOAc mixture.[1]
-
Collect fractions in separate tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary:
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient or isocratic) |
| Recommended Eluent Ratio | Start with 4:1, progressing to 2:1 or 1:1 |
| Expected Rf of Product | 0.2 - 0.4 |
Protocol 2: Purification by Crystallization
Crystallization is an excellent technique for purifying solid compounds on a larger scale, provided a suitable solvent system can be identified. This method relies on the principle that the desired compound is soluble in a hot solvent and less soluble at cooler temperatures, while impurities remain in solution or are removed by hot filtration.
Materials and Equipment:
-
Crystallization dish or Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Crystallization solvents (e.g., Ethyl Acetate, Hexane, Diethyl Ether, Ethanol)
-
Ice bath
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Given the ester functionality, ethyl acetate is a good starting point.[2] A mixed solvent system, such as ethyl acetate/hexane or diethyl ether/hexane, is often effective for benzyl esters. The benzyl group may aid in crystallization.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid completely dissolves.
-
If a mixed solvent system is used (e.g., diethyl ether and hexane), dissolve the compound in the more polar solvent (diethyl ether) first, then slowly add the less polar solvent (hexane) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Quantitative Data Summary:
| Parameter | Recommended Solvents |
| Primary Solvents | Ethyl Acetate, Diethyl Ether |
| Anti-solvents (for mixed systems) | Hexane, Heptane |
| Example Mixed Solvent System | Ethyl Acetate/Hexane or Diethyl Ether/Hexane |
Logical Relationship of Purification Choices
The decision to use chromatography versus crystallization is often based on the nature and quantity of the crude product.
Caption: Decision tree for selecting a purification method.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
When applying pressure to a glass column, ensure there is no blockage and do not clamp the joints tightly to avoid over-pressurization.[3]
References
Application Note: Structural Elucidation of Benzyl 7-oxoazepane-2-carboxylate using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of Benzyl 7-oxoazepane-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The application note outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) for the structural confirmation and purity assessment of this molecule.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure, which is present in a variety of biologically active molecules. Accurate and thorough characterization of this intermediate is crucial for ensuring the integrity of subsequent synthetic steps and the quality of final drug candidates. This application note details the analytical workflow for the structural elucidation of this compound using ¹H NMR, ¹³C NMR, and ESI-MS.
Experimental Protocols
Materials and Sample Preparation
-
Sample: this compound
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[1][2]
-
Mass Spectrometry Solvent: Acetonitrile (ACN) with 0.1% formic acid
Sample Preparation for NMR: Dissolve approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1] Vortex the sample until fully dissolved.
Sample Preparation for Mass Spectrometry: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Further dilute this stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion analysis.
NMR Spectroscopy
¹H NMR Protocol:
-
Tune and shim the spectrometer.
-
Acquire a ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
¹³C NMR Protocol:
-
Acquire a ¹³C NMR spectrum with proton decoupling using the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
-
Mass Spectrometry
-
Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.[5]
-
Mode: Positive Ion Mode
ESI-MS Protocol:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 300 °C
-
-
Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.[6]
-
Acquire the mass spectrum over a mass range of m/z 50-500. For tandem mass spectrometry (MS/MS), select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID).
Data Presentation and Analysis
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar structures.[3][4][7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.20 | s | 2H | -CH₂-Ph |
| ~4.50 | dd | 1H | H-2 |
| ~3.40 | m | 1H | H-6a |
| ~3.20 | m | 1H | H-6b |
| ~2.50 | m | 2H | H-3 |
| ~1.90 | m | 2H | H-4 |
| ~1.70 | m | 2H | H-5 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~175.0 | C-7 (Amide C=O) |
| ~172.0 | Ester C=O |
| ~135.5 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~128.2 | Ar-CH |
| ~128.0 | Ar-CH |
| ~67.0 | -CH₂-Ph |
| ~58.0 | C-2 |
| ~42.0 | C-6 |
| ~36.0 | C-3 |
| ~29.0 | C-5 |
| ~23.0 | C-4 |
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 262.1438 | To be determined |
| [M+Na]⁺ | 284.1257 | To be determined |
Note: The molecular formula of this compound is C₁₅H₁₉NO₃, with a monoisotopic mass of 261.1365.
Visualizations
Experimental Workflow
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. rsc.org [rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Chiral Separation of Benzyl 7-oxoazepane-2-carboxylate Enantiomers
Introduction
Benzyl 7-oxoazepane-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. As with many biologically active molecules, the individual enantiomers of this compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and efficient methods for the separation and analysis of these enantiomers is critical for drug discovery, development, and quality control. These application notes provide detailed protocols for two primary strategies for the chiral separation of this compound enantiomers: an indirect method via diastereomeric ester formation and direct enantioseparation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Strategy 1: Indirect Chiral Resolution via Diastereomer Formation
This approach involves the derivatization of the racemic carboxylic acid with a chiral auxiliary to form diastereomers, which can then be separated using standard achiral chromatography. A common and effective chiral auxiliary for carboxylic acids is L-menthol. The resulting diastereomeric menthyl esters can be separated, followed by hydrolysis to yield the individual enantiomers.
Experimental Protocol: Diastereomeric Ester Formation
-
Esterification Reaction:
-
To a solution of racemic this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add L-(-)-menthol (1.2 equivalents).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mixture of diastereomeric esters.
-
-
Separation of Diastereomers by HPLC:
-
The purified diastereomeric mixture is then separated using achiral reverse-phase HPLC.
-
Data Presentation: Hypothetical HPLC Separation of Diastereomeric Esters
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Diastereomer 1) | 15.2 min |
| Retention Time (Diastereomer 2) | 17.8 min |
| Resolution (Rs) | > 1.5 |
-
Hydrolysis of Separated Diastereomers:
-
The individual, separated diastereomeric esters are then hydrolyzed (e.g., using LiOH in a THF/water mixture) to cleave the menthol auxiliary and yield the enantiomerically pure this compound.
-
Workflow for Indirect Chiral Resolution
Caption: Workflow for indirect chiral resolution.
Strategy 2: Direct Enantioseparation by Chiral HPLC and SFC
Direct methods using chiral stationary phases (CSPs) are often preferred for their simplicity and speed, as they do not require derivatization. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds. Below are proposed screening protocols for both HPLC and SFC.
Experimental Protocol: Chiral HPLC and SFC Screening
-
Sample Preparation:
-
Dissolve the racemic this compound in the initial mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Perform a screening on a selection of polysaccharide-based chiral stationary phases.
-
For HPLC, screen various mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
For SFC, the mobile phase will consist of supercritical CO2 and an alcohol modifier. Given the secondary amine in the azepane ring, a basic additive like diethylamine (DEA) may be beneficial.
-
Data Presentation: Proposed Chiral HPLC Screening Conditions and Hypothetical Results
| Parameter | Condition A | Condition B | Condition C |
| Column | CHIRALPAK® IA | CHIRALPAK® IB | CHIRALPAK® IC |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (80:20) | Hexane:Isopropanol (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (Enant. 1) | 8.5 min | 7.2 min | 9.1 min |
| Retention Time (Enant. 2) | 9.8 min | 8.1 min | 11.2 min |
| Resolution (Rs) | 1.8 | 1.4 | 2.5 |
| Separation Factor (α) | 1.22 | 1.18 | 1.31 |
Data Presentation: Proposed Chiral SFC Screening Conditions and Hypothetical Results
| Parameter | Condition A | Condition B |
| Column | CHIRALPAK® IC-3 | CHIRALPAK® IG-3 |
| Dimensions | 150 x 4.6 mm, 3 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase | CO2:Methanol (80:20) | CO2:Methanol + 0.1% DEA (85:15) |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Outlet Pressure | 150 bar | 150 bar |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Enant. 1) | 2.1 min | 2.5 min |
| Retention Time (Enant. 2) | 2.5 min | 3.1 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Separation Factor (α) | 1.25 | 1.33 |
Workflow for Direct Chiral Separation Screening
Caption: Workflow for direct chiral separation screening.
Application Notes and Protocols: Benzyl 7-oxoazepane-2-carboxylate as a Versatile Building Block in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 7-oxoazepane-2-carboxylate is a valuable heterocyclic building block, poised for application in the synthesis of diverse and complex molecular architectures, particularly those of interest in medicinal chemistry and drug discovery. The seven-membered azepane ring is a key structural motif in a number of biologically active compounds. The presence of a ketone, a protected carboxylic acid, and a secondary amine within the same molecule offers multiple points for chemical modification, making it an ideal starting material for the construction of novel spirocyclic and fused heterocyclic systems. This document provides an overview of its potential applications and detailed protocols for its utilization in synthetic chemistry.
Key Applications
The strategic placement of functional groups in this compound allows for its use in a variety of synthetic transformations, including:
-
Synthesis of Spirooxindoles: The ketone functionality at the 7-position can readily participate in aldol-type condensation reactions with isatin and its derivatives to generate spiro[azepane-4,3'-oxindole] scaffolds. Spirooxindoles are a privileged class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
-
Construction of Fused Heterocycles: The lactam functionality can be manipulated to create fused bicyclic and polycyclic systems. This can be achieved through various strategies, such as intramolecular cyclizations and ring-closing metathesis.
-
Derivatization for Structure-Activity Relationship (SAR) Studies: The carboxylate and the secondary amine can be readily modified to introduce a variety of substituents, enabling the exploration of the chemical space around the azepane core for optimizing biological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
Proposed Synthesis via Alkylation:
Reaction Scheme:
Materials:
-
2-Azepanone (ε-caprolactam)
-
Benzyl 2-bromoacetate
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
-
Dry nitrogen or argon atmosphere
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-azepanone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the base (e.g., LDA, 1.1 eq) to the cooled solution of 2-azepanone. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
In a separate flask, dissolve benzyl 2-bromoacetate (1.0 eq) in anhydrous THF.
-
Add the solution of benzyl 2-bromoacetate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of a Spiro[azepane-4,3'-oxindole] Derivative
This protocol describes a potential application of this compound as a building block in the synthesis of a spirooxindole derivative through a base-catalyzed aldol condensation with isatin.
Reaction Scheme:
Materials:
-
This compound
-
Isatin
-
Base (e.g., Piperidine, Pyrrolidine, or Sodium ethoxide)
-
Solvent (e.g., Ethanol or Methanol)
-
Reflux apparatus
-
Filtration setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and isatin (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of the base (e.g., piperidine, 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the spiro[azepane-4,3'-oxindole] derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |
Table 2: Representative Yields for Spirooxindole Synthesis from Cyclic Ketones and Isatin
| Cyclic Ketone | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Piperidine | Ethanol | 85 | [Fictional data for illustration] |
| Cyclopentanone | Pyrrolidine | Methanol | 82 | [Fictional data for illustration] |
| N-Boc-4-piperidone | Sodium Ethoxide | Ethanol | 78 | [Fictional data for illustration] |
Note: The yields presented in Table 2 are illustrative and based on analogous reactions reported in the literature. Actual yields for the reaction with this compound may vary.
Visualizations
Logical Relationship of Synthetic Steps
Caption: Synthetic workflow for this compound and its application.
Potential Signaling Pathway Inhibition
While specific biological data for derivatives of this compound is not yet available, spirooxindole scaffolds are known to inhibit various signaling pathways implicated in cancer and other diseases. A potential, generalized pathway that could be targeted is the receptor tyrosine kinase (RTK) signaling cascade.
Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel heterocyclic compounds. Its application in the construction of spirooxindoles and other complex scaffolds opens up new avenues for the discovery of potent therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate. Further studies are warranted to fully elucidate the scope of its reactivity and the biological activities of its derivatives.
Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane scaffolds are seven-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational flexibility make them attractive cores for the development of novel therapeutics targeting a wide range of diseases. This document provides detailed application notes and protocols for the synthesis of various azepane-based scaffolds, focusing on modern and classical synthetic methodologies. The protocols are intended to be a practical guide for researchers in academic and industrial settings.
Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis is a powerful and versatile method for the construction of unsaturated cyclic systems, including the seven-membered azepine ring. The reaction typically employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor. Subsequent reduction of the resulting unsaturated azepine yields the saturated azepane scaffold.
Experimental Protocol: Synthesis of Substituted 2,3,4,7-Tetrahydro-1H-azepines via RCM
This protocol is adapted from the work of Reiser and others, demonstrating an efficient synthesis of substituted tetrahydroazepines from simple starting materials.
Step 1: Synthesis of the Diene Precursor
A typical diene precursor can be synthesized via aza-Michael addition of an amine to an α,β-unsaturated ester followed by allylation.
-
Materials: Methyl acrylate, allylamine, triethylamine (TEA), allyl bromide, dichloromethane (DCM), diethyl ether, magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of methyl acrylate (1.0 eq) in DCM (0.5 M), add allylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting crude amine in DCM (0.5 M) and add TEA (1.5 eq).
-
Cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the diene precursor.
-
Step 2: Ring-Closing Metathesis
-
Materials: Diene precursor, Grubbs second-generation catalyst, anhydrous DCM.
-
Procedure:
-
Dissolve the diene precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere (e.g., argon or nitrogen).
-
Add Grubbs second-generation catalyst (2-5 mol%).
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.
-
Step 3: Reduction to Azepane
-
Materials: 2,3,4,7-Tetrahydro-1H-azepine derivative, Palladium on carbon (Pd/C, 10%), methanol (MeOH), hydrogen gas.
-
Procedure:
-
Dissolve the tetrahydroazepine derivative (1.0 eq) in MeOH (0.1 M).
-
Add Pd/C (10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite® and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the crude azepane.
-
Purify by column chromatography if necessary.
-
Quantitative Data for RCM Synthesis
| Entry | Diene Precursor | Catalyst (mol%) | Time (h) | Product | Yield (%) |
| 1 | N,N-diallyl-4-methylbenzenesulfonamide | Grubbs II (5) | 12 | 1-Tosyl-2,3,4,7-tetrahydro-1H-azepine | 85 |
| 2 | Diethyl 2,2-diallylmalonate | Grubbs I (5) | 4 | Diethyl 2,3,4,7-tetrahydro-1H-azepine-3,3-dicarboxylate | 92 |
| 3 | N-allyl-N-(but-3-en-1-yl)aniline | Hoveyda-Grubbs II (2) | 6 | 1-Phenyl-2,3,4,7-tetrahydro-1H-azepine | 88 |
Note: Yields are for the RCM step and are approximate, based on literature reports.
RCM Workflow Diagram```dot
Caption: Synthetic pathway to azepan-2-ones via Beckmann Rearrangement.
Photochemical Dearomative Ring Expansion of Nitroarenes
A modern and innovative approach to substituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes. This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes ring expansion. A subsequent hydrogenation step affords the desired polysubstituted azepane. [1][2]
Experimental Protocol: Photochemical Synthesis and Hydrogenation
This two-step protocol is based on the work of Leonori and co-workers. [1] Step 1: Photochemical Ring Expansion
-
Materials: Substituted nitroarene, triisopropyl phosphite, diethylamine, isopropanol, blue LEDs (e.g., 427 nm).
-
Procedure:
-
In a photoreactor tube, dissolve the nitroarene (1.0 eq), triisopropyl phosphite (2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M).
-
Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (typically with a solvent system containing a small percentage of triethylamine to prevent decomposition on silica gel) to yield the 3H-azepine intermediate.
-
Step 2: Hydrogenolysis to Azepane
-
Materials: 3H-azepine intermediate, platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the 3H-azepine intermediate (1.0 eq) in ethanol (0.1 M).
-
Add PtO₂ or Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 20-48 hours. [3] 4. Filter the reaction mixture through Celite® and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the azepane product. Further purification by chromatography may be necessary.
-
Quantitative Data for Photochemical Synthesis
| Entry | Nitroarene | Photochemical Yield (%) | Hydrogenation Yield (%) | Overall Yield (%) |
| 1 | 4-Nitrotoluene | 85 | 92 | 78 |
| 2 | 1-Chloro-4-nitrobenzene | 78 | 88 | 69 |
| 3 | 3-Nitroanisole | 75 | 90 | 68 |
| 4 | 4-Nitrobenzonitrile | 65 | 85 | 55 |
Note: Yields are based on published examples and may vary. [3]
Photochemical Ring Expansion Workflow
Caption: Two-step synthesis of azepanes from nitroarenes.
Cascade C-H Functionalization/Amidation
The direct functionalization of C-H bonds is a highly atom-economical strategy for the synthesis of complex molecules. A rhodium-catalyzed cascade C-H functionalization/amidation of aminobiaryls with diazomalonates provides an efficient route to azepinone derivatives. [4]
Experimental Protocol: Synthesis of Azepinones
This protocol is based on the work of Huang and co-workers. [4]
-
Materials: 2-Aminobiaryl, diethyl diazomalonate, [RhCp*Cl₂]₂, AgSbF₆, acetic acid, ethanol.
-
Procedure:
-
To a reaction vial, add the 2-aminobiaryl (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon).
-
Add anhydrous ethanol (0.2 M), followed by acetic acid (1.0 eq).
-
Add a solution of diethyl diazomalonate (1.2 eq) in anhydrous ethanol via syringe pump over 1 hour at 60 °C.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the azepinone product.
-
Quantitative Data for C-H Functionalization
| Entry | 2-Aminobiaryl | Diazomalonate | Yield (%) |
| 1 | 2-Aminobiphenyl | Diethyl diazomalonate | 85 |
| 2 | 2-Amino-4'-methylbiphenyl | Diethyl diazomalonate | 88 |
| 3 | 2-Amino-4'-methoxybiphenyl | Diethyl diazomalonate | 76 |
| 4 | 1-(Naphthalen-1-yl)aniline | Diethyl diazomalonate | 72 |
Note: Yields are based on published examples and may vary. [4]
C-H Functionalization Logical Relationship
Caption: Logical flow of the cascade C-H functionalization/amidation reaction.
Conclusion
The synthesis of azepane-based scaffolds can be achieved through a variety of powerful synthetic methods. This document has provided detailed protocols for four key strategies: Ring-Closing Metathesis, Beckmann Rearrangement, Photochemical Dearomative Ring Expansion, and Cascade C-H Functionalization. The choice of method will depend on the desired substitution pattern, available starting materials, and scale of the synthesis. These application notes and protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel azepane-containing molecules for drug discovery and development.
References
Application Notes and Protocols: Derivatization of Benzyl 7-oxoazepane-2-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Their inherent three-dimensional nature provides an excellent framework for the development of novel therapeutics. This document outlines detailed protocols for the derivatization of a key intermediate, Benzyl 7-oxoazepane-2-carboxylate, to generate a library of diverse compounds for biological screening. The primary derivatization strategy focuses on amide bond formation at the 2-position carboxylic acid, a versatile approach to introduce a wide range of chemical diversity.
This application note provides a comprehensive guide, including a generalized workflow for library synthesis, detailed protocols for biological screening against key targets such as microbial pathogens and γ-secretase, and a representative signaling pathway where such compounds may exert their effects.
Derivatization Strategy: Parallel Amide Synthesis
A parallel synthesis approach is employed to efficiently generate a library of derivatives from the core scaffold, this compound. The carboxylic acid moiety will be coupled with a diverse set of primary and secondary amines to yield a library of amides.
Experimental Workflow for Derivatization
Application Notes and Protocols for the Characterization of 7-Oxoazepane-2-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 7-oxoazepane-2-carboxylate esters. These compounds are important intermediates in medicinal chemistry and drug development. Accurate and thorough characterization is crucial for quality control, reaction monitoring, and regulatory submissions. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this class of molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of 7-oxoazepane-2-carboxylate esters and for monitoring reaction progress. Due to the polar nature of the lactam and ester moieties, reversed-phase chromatography is the most common approach.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. To improve peak shape, a small amount of acid, such as 0.1% formic acid, can be added to both solvents.
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: Ramp to 90% Acetonitrile
-
15-18 min: Hold at 90% Acetonitrile
-
18-20 min: Return to 10% Acetonitrile
-
20-25 min: Re-equilibration at 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at 210 nm. The lactam chromophore absorbs at this wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Quantitative data, such as retention times, will vary based on the specific ester and exact chromatographic conditions. Below is a table of expected retention times for common esters under the conditions described above.
| Compound | Ester Group | Expected Retention Time (min) |
| Methyl 7-oxoazepane-2-carboxylate | -CH₃ | 8.5 - 10.0 |
| Ethyl 7-oxoazepane-2-carboxylate | -CH₂CH₃ | 9.5 - 11.0 |
| Benzyl 7-oxoazepane-2-carboxylate | -CH₂Ph | 12.0 - 14.0 |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. For 7-oxoazepane-2-carboxylate esters, GC-MS can provide information on molecular weight and fragmentation patterns, aiding in structural confirmation.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions. Predicted data for various adducts of ethyl 7-oxoazepane-2-carboxylate can be found in public databases.[1]
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Methyl 7-oxoazepane-2-carboxylate | 171.19 | 171 | 140 ([M-OCH₃]⁺), 112 ([M-COOCH₃]⁺), 84 |
| Ethyl 7-oxoazepane-2-carboxylate | 185.22 | 185 | 140 ([M-OC₂H₅]⁺), 112 ([M-COOC₂H₅]⁺), 84 |
Note: The molecular ion peak may be weak or absent depending on the compound's stability under EI conditions.
Experimental Workflow```dot
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, namely the lactam and ester carbonyl groups.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation:
-
Neat (liquid samples): Place a drop of the liquid between two NaCl or KBr plates.
-
KBr Pellet (solid samples): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Data Presentation
The key vibrational frequencies are associated with the carbonyl and N-H stretching modes.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 |
| C=O (Lactam) | Stretch | 1640 - 1680 |
| N-H (Lactam) | Stretch | 3200 - 3400 (broad) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-O (Ester) | Stretch | 1150 - 1250 |
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 7-oxoazepane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 7-oxoazepane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and effective method for the synthesis of this compound is the intramolecular Dieckmann condensation of a corresponding N-substituted diester. This reaction is a base-catalyzed cyclization that forms the seven-membered azepane ring and the β-keto ester functionality in a single step.
Q2: What are the typical starting materials for the Dieckmann condensation to yield this compound?
The typical starting material is a diester, such as Benzyl 2-(2-(ethoxycarbonyl)ethyl)piperidine-1-carboxylate or a similar N-Cbz protected amino diester. The choice of ester groups (e.g., ethyl, methyl, benzyl) can influence the reaction conditions and the impurity profile.
Q3: Which bases are commonly used for this Dieckmann condensation, and what are the recommended solvents?
Strong, non-nucleophilic bases are preferred to minimize side reactions. Commonly used bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium ethoxide (NaOEt). The choice of solvent is critical, with anhydrous, aprotic solvents such as toluene, tetrahydrofuran (THF), or benzene being standard to prevent hydrolysis of the esters and the base.
Q4: What are the major challenges in the synthesis of this compound?
The primary challenges include:
-
Controlling side reactions: Dimerization of the starting material and decarboxylation of the product can significantly reduce the yield.
-
Achieving complete cyclization: The formation of a seven-membered ring can be less favorable than five- or six-membered rings.
-
Purification of the final product: The desired product can be difficult to separate from starting materials and side products due to similar polarities.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Base | Use a fresh batch of the base. Ensure it has been stored under anhydrous conditions. For sodium hydride, wash the mineral oil dispersion with anhydrous hexane before use. |
| Presence of Water or Protic Solvents | Thoroughly dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | The optimal temperature for the Dieckmann condensation can vary. If the reaction is too slow, consider gently heating. If side reactions are prevalent, try running the reaction at a lower temperature for a longer period. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
Problem 2: Presence of Significant Impurities
This section details common impurities, their potential causes, and methods for identification and mitigation.
Table of Common Impurities:
| Impurity | Structure | Potential Cause | Identification Method |
| Unreacted Starting Diester | Varies based on starting material | Incomplete reaction | TLC, LC-MS, 1H NMR |
| Dimerization Product | Intermolecular Claisen condensation product | High concentration of starting material | High-resolution MS, 13C NMR |
| Decarboxylation Product (Benzyl 7-oxoazepane) | C₁₃H₁₅NO | Presence of water and/or prolonged heating under acidic or basic conditions | LC-MS, 1H NMR (disappearance of ester signals) |
| Hydrolysis Product (Dicarboxylic acid) | Hydrolysis of one or both ester groups | Presence of water in the reaction mixture or during workup | LC-MS, IR (broad O-H stretch) |
Workflow for Impurity Identification and Mitigation:
Caption: Troubleshooting workflow for impurity identification and mitigation.
Experimental Protocols
Representative Synthesis of this compound via Dieckmann Condensation
This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
N-Cbz-α-amino-ω-ester (e.g., Diethyl 2-(benzyloxycarbonylamino)heptanedioate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous toluene (appropriate volume for a 0.1 M solution of the diester) under a nitrogen atmosphere, a solution of the starting diester (1.0 eq) in anhydrous toluene is added dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux (or an optimized temperature) and stirred for several hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to 0°C and quenched by the slow addition of 1 M HCl until the gas evolution ceases and the aqueous phase is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Logical Flow of the Synthesis Protocol:
Caption: Step-by-step workflow for the synthesis of this compound.
Analytical Methods for Purity Assessment
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the crude product. A typical mobile phase is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product and can be used to resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the desired product and for identifying and quantifying impurities. The presence of the β-keto ester can be confirmed by the characteristic signals in the ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify the mass of any impurities, which is crucial for deducing their structures. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups present in the molecule, such as the ketone (C=O stretch around 1710-1730 cm⁻¹) and the ester (C=O stretch around 1735-1750 cm⁻¹).
Troubleshooting low yield in 7-oxoazepane-2-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-oxoazepane-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in amide coupling reactions with 7-oxoazepane-2-carboxylate?
Low yields in amide coupling reactions involving 7-oxoazepane-2-carboxylate can stem from several factors:
-
Steric Hindrance: The cyclic and somewhat rigid structure of the azepane ring can sterically hinder the approach of the amine to the activated carboxylic acid. This is particularly noticeable with bulky amines.
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered amino acids, stronger activating agents are often required.
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield. Side reactions may become more prevalent under non-optimized conditions.
-
Moisture: The presence of water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and a reduction in yield.
-
Racemization: While not directly a cause of low yield of the desired product, racemization at the alpha-carbon can occur, especially with certain coupling reagents and basic conditions, leading to a mixture of diastereomers that can complicate purification and reduce the yield of the desired stereoisomer.
Q2: Which coupling reagents are recommended for forming amide bonds with 7-oxoazepane-2-carboxylate?
The choice of coupling reagent can significantly influence the success of the reaction. For cyclic amino acids like 7-oxoazepane-2-carboxylate, which can present steric challenges, more robust coupling reagents are often preferred. While common carbodiimides like DCC and EDC can be used, phosphonium and uronium salts often provide better results.[1]
| Coupling Reagent Class | Examples | General Recommendation for 7-Oxoazepane-2-carboxylate |
| Carbodiimides | DCC, EDC, DIC | Can be effective, but may require longer reaction times or additives like HOBt or Oxyma to suppress side reactions and improve yield.[2][3] |
| Phosphonium Salts | PyBOP, PyAOP | Generally provide good yields and are effective for sterically hindered couplings. They are known to reduce the risk of racemization.[4] |
| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Highly effective and fast-acting reagents, often giving high yields even with challenging substrates. HATU and COMU are particularly recommended for difficult couplings.[1][2] |
Q3: How can I minimize side reactions during the esterification of 7-oxoazepane-2-carboxylate?
The primary side reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester. To minimize this and other side reactions, consider the following:
-
Use of a Dehydrating Agent: Removing water as it is formed will drive the equilibrium towards the ester product. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[5]
-
Choice of Catalyst: While strong mineral acids like sulfuric acid are effective, they can sometimes lead to charring or other side reactions at elevated temperatures. Lewis acids or milder solid acid catalysts can be good alternatives.[6]
-
Control of Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature that balances reaction speed and selectivity.
-
Use of an Excess of Alcohol: Using the alcohol as the solvent or in large excess can also help to shift the equilibrium towards the product.[5]
Troubleshooting Guide
Problem 1: Low or no conversion in an amide coupling reaction.
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Troubleshooting Steps:
-
Switch to a more powerful coupling reagent. If you are using a carbodiimide like DCC or EDC, consider switching to a uronium/aminium or phosphonium salt such as HATU, HBTU, or PyBOP.[1]
-
Add an activating additive. If using a carbodiimide, the addition of 1-hydroxybenzotriazole (HOBt) or its analogues can improve efficiency and reduce side reactions.[3]
-
Check the integrity of your reagents. Coupling reagents can be sensitive to moisture and may degrade over time. Use fresh, high-quality reagents.
-
Increase the reaction temperature. For sterically hindered substrates, heating the reaction may be necessary to achieve a reasonable rate. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[7]
-
Problem 2: The presence of multiple spots on TLC, indicating a mixture of products.
-
Possible Cause: Side reactions, racemization, or incomplete reaction.
-
Troubleshooting Steps:
-
Optimize the reaction time. A reaction that is run for too long can lead to the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Lower the reaction temperature. Elevated temperatures can sometimes promote side reactions.
-
Change the base. If using a strong, non-nucleophilic base like DBU, consider switching to a milder base like diisopropylethylamine (DIPEA) to minimize base-catalyzed side reactions.
-
For suspected racemization, use a coupling reagent known to suppress it, such as PyAOP or COMU, and avoid excessively high temperatures or prolonged exposure to strong bases.[1][4]
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: The presence of unreacted starting materials or byproducts from the coupling reagent.
-
Troubleshooting Steps:
-
Choose a coupling reagent that produces water-soluble byproducts. For example, the urea byproduct from EDC is water-soluble and can be easily removed with an aqueous wash, whereas the byproduct from DCC is not and requires filtration.[1]
-
Perform an aqueous workup. Washing the reaction mixture with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO3) can remove unreacted carboxylic acid.
-
Employ column chromatography. This is often necessary to separate the desired product from closely related impurities. Careful selection of the mobile phase is crucial for good separation.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with a Model Cyclic Amino Acid
| Entry | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | EDC (1.5) | HOBt (1.5) | DIPEA (2.0) | DMF | 12 | 25 | 75 | [2],[3] |
| 2 | DCC (1.5) | HOBt (1.5) | DIPEA (2.0) | DCM | 12 | 25 | 70 | [1] |
| 3 | HBTU (1.5) | - | DIPEA (2.0) | DMF | 2 | 25 | 92 | [7],[1] |
| 4 | HATU (1.5) | - | DIPEA (2.0) | DMF | 1 | 25 | 95 | [1] |
| 5 | PyBOP (1.5) | - | DIPEA (2.0) | DMF | 2 | 25 | 90 | [4] |
| 6 | COMU (1.5) | Collidine (2.0) | MeCN/H₂O | 2 | 25 | 88 | [2] |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Table 2: Effect of Catalyst and Alcohol on the Yield of Esterification
| Entry | Alcohol | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Methanol | H₂SO₄ (5) | Methanol | 24 | 65 | 85 | [5] |
| 2 | Ethanol | H₂SO₄ (5) | Ethanol | 24 | 78 | 88 | [5] |
| 3 | n-Butanol | Au/MgO (cat.) | n-Butanol | 15 | 110 | 92 | [8] |
| 4 | Isopropanol | Bi(OTf)₃ (2) | Toluene | 12 | 110 | 70 | [6] |
| 5 | Benzyl Alcohol | Zr(Cp)₂(OTf)₂ (2) | Toluene | 12 | 80 | >90 | [6] |
Note: Yields are based on reactions with structurally similar carboxylic acids and are for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve 7-oxoazepane-2-carboxylate (1.0 equiv.) in anhydrous DMF (0.1 M).
-
Add the desired amine (1.1 equiv.) to the solution.
-
Add diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.1 equiv.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fischer Esterification with Dean-Stark Trap
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 7-oxoazepane-2-carboxylate (1.0 equiv.), the desired alcohol (10 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).
-
Add toluene as a co-solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or LC-MS.
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General signaling pathway for amide coupling.
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl Ester Formation
Welcome to our technical support center for the synthesis of benzyl esters. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzyl esters, a crucial process in the development of pharmaceuticals and other fine chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing benzyl esters?
A1: The primary methods for synthesizing benzyl esters include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and benzyl alcohol. It is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.[1][2]
-
Steglich Esterification: This method uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). It is a milder alternative to Fischer esterification, particularly suitable for acid-sensitive substrates.[3][4][5]
-
Transesterification: This involves the reaction of an ester (e.g., a methyl or ethyl ester) with benzyl alcohol in the presence of a catalyst to exchange the alkoxy group.[6][7]
-
Alkylation of Carboxylate Salts: This method involves the reaction of a carboxylate salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride).
Q2: My Fischer esterification of a carboxylic acid with benzyl alcohol is giving a low yield. What are the likely causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To improve the yield, you can:
-
Use an excess of one reactant: Typically, using an excess of the less expensive reagent, often benzyl alcohol, can shift the equilibrium towards the product.
-
Remove water: The formation of water as a byproduct drives the reverse reaction. Removing water as it forms, for example, by azeotropic distillation with a Dean-Stark apparatus, is a very effective way to increase the yield.[2]
-
Increase catalyst loading: Insufficient acid catalyst can lead to slow reaction rates. However, be cautious as too much strong acid can cause side reactions with benzyl alcohol, such as polymerization or sulfonation.[8]
Q3: I am observing a significant amount of a white precipitate in my Steglich esterification reaction. What is it and how can I remove it?
A3: The white precipitate is likely dicyclohexylurea (DCU), a byproduct formed from the coupling agent DCC.[9] DCU is often insoluble in many common organic solvents, making its removal a common challenge. To remove DCU, you can:
-
Filtration: Since DCU is often a solid, it can be removed by filtration. Cooling the reaction mixture can sometimes help to precipitate more of the DCU.
-
Solvent selection for purification: Choosing an appropriate solvent system for column chromatography is crucial. Sometimes, a solvent in which the desired ester is soluble but DCU is not can be used to selectively extract the product.
-
Alternative coupling agents: Using a water-soluble carbodiimide like EDC allows for the urea byproduct to be removed with an aqueous wash.
Q4: What are some common side reactions to be aware of during benzyl ester synthesis?
A4: Several side reactions can occur, depending on the chosen method:
-
Polymerization of benzyl alcohol: This can be an issue in Fischer esterification, especially with high concentrations of strong acid and elevated temperatures.[8]
-
N-acylurea formation in Steglich esterification: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further to form the ester. This can be minimized by the addition of DMAP.[4][5]
-
Side chain reactions of the benzyl group: The benzylic position is susceptible to oxidation and other reactions under certain conditions.
Troubleshooting Guides
Fischer-Speier Esterification
| Problem | Possible Cause | Solution |
| Low Yield | Reaction has reached equilibrium. | Use a large excess of benzyl alcohol or remove water using a Dean-Stark apparatus. |
| Insufficient catalyst. | Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). | |
| Reaction time is too short. | Monitor the reaction by TLC or GC and ensure it has gone to completion. | |
| Formation of a black tar-like substance | Polymerization of benzyl alcohol. | Reduce the concentration of the strong acid catalyst and/or lower the reaction temperature.[8] |
| Difficulty in purification | Unreacted starting materials co-elute with the product. | Use an excess of the more volatile reactant (if applicable) and remove it by distillation after the reaction. Perform an aqueous workup to remove the acid catalyst and water-soluble materials. |
Steglich Esterification
| Problem | Possible Cause | Solution |
| Low Yield | Formation of N-acylurea byproduct. | Ensure a catalytic amount of DMAP is used. DMAP intercepts the O-acylisourea intermediate, preventing rearrangement.[4][5] |
| Sterically hindered acid or alcohol. | Increase reaction time and/or temperature. Consider using a more reactive coupling agent. | |
| Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS. | |
| Difficult purification due to DCU | DCU is co-eluting with the product. | Filter the reaction mixture before workup. Use a solvent system for chromatography where DCU has very low solubility. Alternatively, use EDC as the coupling agent.[9] |
| Decomposition of starting materials | Acid or base sensitive functional groups present. | Steglich esterification is generally mild, but if decomposition occurs, consider alternative coupling agents or protecting group strategies. |
Transesterification
| Problem | Possible Cause | Solution |
| Low Yield | Catalyst is not effective. | Optimize the choice and loading of the catalyst. Common catalysts include metal alkoxides, and solid-supported acids or bases.[6][7] |
| Reaction has not reached equilibrium. | Use a large excess of benzyl alcohol to drive the reaction forward. | |
| Byproduct alcohol is inhibiting the reaction. | If possible, remove the alcohol byproduct (e.g., methanol or ethanol) by distillation. | |
| Reaction is very slow | Low reaction temperature. | Increase the reaction temperature, but be mindful of the boiling points of the reactants and products. |
| Poor mixing. | Ensure efficient stirring, especially if a heterogeneous catalyst is used. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Benzyl Alcohol
-
Reactants:
-
Benzoic acid (1.0 eq)
-
Benzyl alcohol (3.0 eq)
-
Concentrated sulfuric acid (0.1 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid, benzyl alcohol, and toluene.
-
Add the concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Steglich Esterification of a Carboxylic Acid with Benzyl Alcohol
-
Reactants:
-
Carboxylic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM) (as solvent)
-
-
Procedure:
-
Dissolve the carboxylic acid, benzyl alcohol, and DMAP in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Caption: Troubleshooting common issues in Steglich esterification.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Products
Technical Support Center: Purification of Polar 7-Oxoazepane Derivatives
Welcome to the technical support center for the purification of polar 7-oxoazepane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My polar 7-oxoazepane derivative shows minimal or no retention on a C18 reversed-phase HPLC column. What should I do?
A1: This is a common issue with highly polar compounds. Here are several strategies to address poor retention in reversed-phase chromatography (RPC):
-
Consider an Alternative Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds that are poorly retained in RPC.[1][2] HILIC utilizes a polar stationary phase with a high organic content mobile phase, which enhances the retention of polar analytes.[3][4]
-
Use Ion-Pairing Agents: If you must use RPC, adding an ion-pairing agent to the mobile phase can improve the retention of ionizable 7-oxoazepane derivatives.
-
Employ a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed with modified stationary phases to provide better retention for polar compounds compared to traditional C18 columns.
Q2: My 7-oxoazepane derivative appears to be degrading on the silica gel column during flash chromatography. How can I confirm this and prevent it?
A2: Degradation on silica gel is often due to the acidic nature of the stationary phase.
-
Confirming Instability: You can perform a 2D Thin Layer Chromatography (TLC) to check for stability.[5] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. Degradation will result in spots appearing below the diagonal.[5]
-
Preventative Measures:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution containing a small amount of a basic modifier like triethylamine (TEA) or ammonia in the eluent.[6]
-
Use an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil.[7]
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the silica.
-
Q3: I am struggling to find a suitable solvent system for the recrystallization of my highly polar 7-oxoazepane derivative. What is a good starting point?
A3: Recrystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and low solubility in non-polar solvents.
-
General Solvent Systems: Common solvent pairs for polar compounds include:
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it means it is coming out of solution above its melting point. Try using a lower boiling point solvent, a more dilute solution, or cooling the solution more slowly.
-
Salt Formation: For derivatives with acidic or basic functionalities, converting them to a salt can significantly alter their solubility and improve crystallization behavior.[8]
Troubleshooting Guides
Guide 1: Poor Peak Shape in HPLC
Problem: My 7-oxoazepane derivative gives tailing or broad peaks during HPLC analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Stationary Phase | Add a mobile phase modifier like triethylamine (TEA) or formic acid (0.1%). | The basic nitrogen in the azepane ring can interact with residual silanols on the silica-based stationary phase, causing peak tailing. A modifier can mask these sites.[6] |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can lead to peak distortion.[9] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. | This ensures the compound is in a single ionic state (either fully protonated or deprotonated), leading to sharper peaks. |
| Contaminated Column or Guard Column | Flush the column with a strong solvent or replace the guard column. | Contaminants can interfere with the chromatography and affect peak shape. |
Guide 2: Co-elution with Impurities
Problem: I am unable to separate my target compound from a closely related impurity.
| Strategy | Detailed Action | Expected Outcome |
| Change Selectivity | Switch to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a HILIC column). | Different stationary phases offer different interaction mechanisms, which can resolve co-eluting compounds.[1] |
| Modify Mobile Phase | Alter the organic solvent (e.g., switch from acetonitrile to methanol), or change the buffer type or pH. | This can change the partitioning behavior of the analytes and improve separation. |
| Optimize Gradient | If using a gradient, make it shallower around the elution time of the target compound. | A shallower gradient increases the resolution between closely eluting peaks. |
| Consider Orthogonal Methods | If HPLC fails, consider techniques with different separation principles like Ion-Exchange Chromatography (IEX) if your compound is charged.[10][11] | IEX separates based on charge, which can be highly effective for polar, ionizable molecules.[12][13] |
Experimental Protocols
Protocol 1: General Method for HILIC Purification
This protocol provides a starting point for developing a HILIC method for polar 7-oxoazepane derivatives.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic).[1]
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95-100%) to ensure retention of the polar analyte.[4]
-
Run a linear gradient to increase the percentage of Solvent B over 15-20 minutes.
-
Hold at a high percentage of Solvent B to elute strongly retained compounds.
-
Re-equilibrate the column with the initial mobile phase conditions for at least 5-7 column volumes before the next injection.[6]
-
-
Detection: UV detection at an appropriate wavelength. If the compound has a poor chromophore, consider using a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).
Protocol 2: Chiral Separation of 7-Oxoazepane Enantiomers
This protocol outlines a general approach for separating enantiomers of chiral 7-oxoazepane derivatives.
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based (e.g., Chiralpak IA, ID) and cyclodextrin-based columns are common choices.[14][15]
-
Mobile Phase Modes: Test different mobile phase modes:
-
Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol mixtures.
-
Polar Organic (PO): Acetonitrile or Methanol, sometimes with additives like triethylamine and acetic acid.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with a buffer.[15]
-
-
Method Optimization: Once a promising CSP and mobile phase mode are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
Data Analysis: Calculate the resolution (Rs) between the enantiomeric peaks. A baseline separation is typically achieved with an Rs value ≥ 1.5.
Visualizations
Caption: General workflow for the purification of polar 7-oxoazepane derivatives.
References
- 1. zodiaclifesciences.com [zodiaclifesciences.com]
- 2. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 3. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. Purification [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. phenomenex.com [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. bio-rad.com [bio-rad.com]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common diastereoselectivity challenges encountered during the synthesis of substituted azepanes.
Frequently Asked Questions (FAQs)
Q1: My azepane synthesis is resulting in a nearly 1:1 mixture of diastereomers. What are the first steps to troubleshoot this issue?
A1: Achieving high diastereoselectivity in azepane synthesis often requires careful optimization of reaction parameters. When faced with poor selectivity, a systematic approach is crucial. The first step is to identify the key factors that can influence the stereochemical outcome of your specific reaction. These generally include the catalyst, solvent, and reaction temperature. Modifying these conditions can often favor the formation of one diastereomer over the other by altering the energy landscape of the diastereomeric transition states.
Below is a general workflow to guide your troubleshooting process.
Q2: I am using a silyl-aza-Prins cyclization to synthesize a 2,7-disubstituted azepane, but the diastereoselectivity is poor. How can the choice of catalyst affect the outcome?
A2: The choice of Lewis acid catalyst is critical in the silyl-aza-Prins cyclization and can dramatically influence both the reaction pathway and the diastereoselectivity.[1] Different Lewis acids can lead to different intermediates and transition states, favoring the formation of specific stereoisomers or even different ring systems altogether.
The diagram below illustrates how the catalyst choice directs the reaction toward different products.
Troubleshooting Guide & Data
Issue: Low Diastereoselectivity in Hydroboration of a Tetrahydroazepine Precursor
The hydroboration-oxidation of a substituted tetrahydroazepine is a common method for introducing hydroxyl groups, but it can suffer from poor regioselectivity and diastereoselectivity. The choice of hydroborating agent and catalyst can significantly improve the outcome.
A study on the synthesis of substituted oxo-azepines encountered this issue and performed a catalyst screen to optimize the reaction.[2]
Data Summary: Catalyst and Reagent Screening for Diastereoselective Hydroboration
| Entry | Hydroborating Agent | Catalyst (5 mol%) | Solvent | Temp (°C) | Ratio (Product A : Product B) |
| 1 | 9-BBN | None | THF | 60 | 1.3 : 1 |
| 2 | BH₃·SMe₂ | None | THF | 25 | 1.2 : 1 |
| 3 | PinBH | [Rh(COD)(dppb)]BF₄ | THF | 60 | 3.1 : 1 |
| 4 | PinBH | [Rh(COD)₂(OTf)] | THF | 60 | 2.5 : 1 |
| 5 | PinBH | [Rh(COD)(dppb)]BF₄ | Toluene | 60 | 2.2 : 1 |
Data adapted from a study on oxo-azepine synthesis.[2] Product A and B refer to the two regioisomeric azepanols.
Analysis:
-
Uncatalyzed reactions (Entries 1-2) show poor selectivity.
-
The use of a Rhodium catalyst significantly improves the regioselectivity in favor of the desired product (Entries 3-4).[2]
-
The counterion on the catalyst and the solvent choice also modulate the selectivity (Entries 3 vs. 4 and 3 vs. 5).
Recommendation: For a hydroboration reaction yielding poor selectivity, screen rhodium catalysts in combination with different hydroborating agents (e.g., Pinacolborane). THF is often a good starting solvent.
Key Experimental Protocols
Protocol 1: General Procedure for InCl₃-Catalyzed Silyl-aza-Prins Cyclization
This protocol is adapted from Barbero et al., Org. Lett. 2016, 18(9), 1972–1975.[1]
-
To a solution of the corresponding N-allylsilyl amine (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add InCl₃ (0.1 equiv).
-
Stir the reaction mixture at 0 °C for 15 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate mixture) to afford the desired 2,7-trans-disubstituted azepane.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: General Procedure for Rh-Catalyzed Diastereoselective Hydroboration
This protocol is adapted from Le et al., Molecules 2017, 22(11), 1833.[2]
-
In an oven-dried flask under an argon atmosphere, dissolve the tetrahydroazepine substrate (1.0 equiv) in anhydrous THF (0.05 M).
-
Add the rhodium catalyst, for example, [Rh(COD)(dppb)]BF₄ (0.05 equiv).
-
Add pinacolborane (PinBH) (1.5 equiv) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by TLC.
-
Cool the mixture to 0 °C and cautiously add an aqueous solution of NaOH (3 M), followed by the slow, dropwise addition of hydrogen peroxide (30% aq.).
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting regioisomeric azepanols by flash column chromatography.
References
Technical Support Center: Scaling Up the Synthesis of Benzyl 7-oxoazepane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Benzyl 7-oxoazepane-2-carboxylate, with a focus on scaling up the process.
I. Synthetic Pathway Overview
A common synthetic route to this compound involves the Dieckmann condensation of a suitably substituted pimelate diester, followed by hydrolysis, decarboxylation, and subsequent protection of the resulting amino acid. An alternative approach is the ring expansion of a corresponding piperidine derivative. This guide will focus on a plausible and scalable pathway involving the cyclization of a linear amino ester.
II. Experimental Workflow and Key Stages
The synthesis can be broken down into several key stages, each with its own set of challenges, especially during scale-up.
Caption: A generalized workflow for the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control during the scale-up of the cyclization step?
The intramolecular cyclization to form the seven-membered ring is often the most challenging step to scale up. Key parameters to control are:
-
High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.
-
Temperature: The optimal temperature will depend on the specific cyclization agent used. Consistent temperature control is crucial for reproducible results and to minimize side reactions.
-
Stirring: Efficient stirring is necessary to ensure rapid dispersion of the added precursor and maintain a homogeneous reaction mixture. Inadequate stirring can lead to localized high concentrations and increased intermolecular side reactions.
2. How can I minimize the formation of oligomeric byproducts?
Oligomerization is a common issue during cyclization. To minimize it:
-
Employ a syringe pump for the slow and controlled addition of the substrate.
-
Use a solvent in which the linear precursor is soluble but the cyclized product may be less so, if applicable, to drive the equilibrium.
-
Optimize the reaction concentration. While high dilution is key, excessively low concentrations can make the process inefficient for large-scale production. A balance must be found through careful optimization studies.
3. What are the recommended purification methods for the final product at a larger scale?
While laboratory-scale purification often relies on silica gel chromatography, this can be costly and time-consuming at scale. Consider the following:
-
Crystallization: This is the most desirable method for large-scale purification. A thorough screen of solvents and solvent mixtures should be performed to find suitable crystallization conditions.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be employed, although it is a more expensive option.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the cyclization step | - Intermolecular polymerization is dominating.- The activating group for cyclization is not effective.- The reaction temperature is too high or too low. | - Ensure high-dilution conditions are strictly maintained.- Experiment with different activating agents (e.g., carbodiimides, phosphonium salts).- Optimize the reaction temperature in small-scale experiments before scaling up. |
| Incomplete reaction | - Insufficient reaction time.- Deactivation of the catalyst or reagent.- Poor solubility of starting material. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use fresh, high-quality reagents and catalysts.- Choose a solvent system that ensures all reactants are fully dissolved. |
| Difficulty in removing the benzyl protecting group | - Catalyst poisoning.- Inefficient hydrogen transfer. | - Use a higher loading of fresh palladium catalyst.- Ensure the system is properly flushed with hydrogen and that there are no leaks.- Consider alternative deprotection methods if hydrogenolysis is problematic. |
| Product decomposes during workup or purification | - The product is sensitive to acid or base.- The product is thermally unstable. | - Use neutral workup conditions.- Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at a controlled temperature and high vacuum. |
| Inconsistent batch-to-batch results | - Variations in raw material quality.- Inconsistent reaction conditions (temperature, addition rate, stirring).- Atmospheric moisture affecting the reaction. | - Source high-purity, well-characterized starting materials.- Implement strict process controls for all critical parameters.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). |
V. Detailed Experimental Protocols (Exemplary)
A. Benzyl Esterification of N-Boc-L-glutamic acid
| Parameter | Value |
| Reactants | N-Boc-L-glutamic acid, Benzyl bromide, Cesium carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up | Aqueous extraction with ethyl acetate |
| Typical Yield | 85-95% |
Protocol:
-
To a solution of N-Boc-L-glutamic acid (1.0 eq) in DMF, add cesium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
B. Intramolecular Cyclization to form the Azepane Ring (Conceptual)
| Parameter | Value |
| Reactant | Linear amino ester precursor |
| Reagent | HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) |
| Concentration | 0.01 M |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 50-70% |
Protocol:
-
Prepare a solution of the linear amino ester precursor in DCM.
-
In a separate flask, prepare a solution of HBTU (1.5 eq) and DIPEA (3.0 eq) in a large volume of DCM to achieve a final concentration of 0.01 M.
-
Using a syringe pump, add the solution of the linear precursor to the reagent solution over a period of 8-12 hours at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-36 hours, monitoring by LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the crude product.
VI. Troubleshooting Logic Diagram
Caption: A troubleshooting workflow for addressing low yields in the synthesis.
Validation & Comparative
Comparative Guide to Purity Validation of Benzyl 7-oxoazepane-2-carboxylate: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of Benzyl 7-oxoazepane-2-carboxylate. The information presented is supported by established analytical principles and data from analogous compounds to ensure scientific validity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its versatility and sensitivity. This guide outlines a detailed protocol for a reversed-phase HPLC (RP-HPLC) method and compares its performance with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), which is also utilized for the analysis of related caprolactam impurities.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analysis of β-lactam and related compounds.[2][3][4][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-26 min: Linear gradient back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase initial composition (90:10 Water:Acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentrations for linearity and accuracy studies.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH Guidelines):
-
Specificity: Analyze a blank (diluent), a placebo sample (if applicable), and a spiked sample to demonstrate that no interference occurs at the retention time of the main peak.
-
Linearity: Prepare a series of at least five concentrations of the analyte and inject them. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
System Precision: Inject the same standard solution multiple times (n=6) and calculate the relative standard deviation (RSD) of the peak areas.
-
Method Precision: Analyze multiple, independent preparations of the same sample (n=6) and calculate the RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC Purity Validation
Caption: Workflow for the validation of an HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[1][6]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
Chromatographic Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
-
Derivatization may be necessary for non-volatile impurities.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation and Comparison
The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the purity validation of this compound.
| Parameter | HPLC | GC-MS | Commentary |
| Specificity | High (separation of non-volatile impurities) | High (mass spectral identification) | GC-MS offers superior identification of unknown impurities through mass spectral libraries. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods can provide excellent linearity. |
| Accuracy (% Recovery) | 98-102% | 95-105% | HPLC often provides slightly better accuracy for quantitative analysis of the primary compound. |
| Precision (RSD) | < 2% | < 5% | HPLC generally offers higher precision for quantitative measurements. |
| LOD/LOQ | Low (ng range) | Very Low (pg range) | GC-MS is typically more sensitive for volatile impurities. |
| Sample Throughput | Moderate (30 min/sample) | Moderate (30-40 min/sample) | Runtimes are comparable, but sample preparation for GC-MS can be more time-consuming if derivatization is needed. |
| Applicability | Broad range of polar and non-polar compounds | Volatile and semi-volatile compounds | HPLC is more versatile for a wider range of potential impurities in pharmaceutical synthesis. |
Logical Relationship of Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quality control and purity validation of this compound, the proposed HPLC method is highly suitable. It offers a robust, precise, and accurate means of quantifying the main component and known impurities. The method's versatility makes it applicable to a wide range of potential non-volatile by-products and degradation products.
The GC-MS method serves as an excellent complementary technique, particularly for the identification and quantification of unknown volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling during process development and troubleshooting.
For a complete purity profile, a combination of both HPLC and GC-MS is recommended to ensure the detection and control of a broad spectrum of potential impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology | Semantic Scholar [semanticscholar.org]
- 4. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparing the reactivity of Benzyl 7-oxoazepane-2-carboxylate with other esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, the reactivity of ester functional groups is a cornerstone of molecular design and drug delivery. This guide provides a comparative analysis of the reactivity of Benzyl 7-oxoazepane-2-carboxylate against other common ester classes, offering insights into its stability and potential for chemical modification. This analysis is based on established principles of organic chemistry, supported by qualitative comparisons where direct experimental data for the title compound is not publicly available.
Executive Summary
This compound is a unique molecule incorporating both a lactam (a cyclic amide) and a benzyl ester. Its reactivity is governed by the interplay of the electronic effects of the benzyl group and the structural constraints of the seven-membered azepane ring. Compared to simple alkyl esters, the benzyl ester moiety is generally more reactive towards nucleophilic acyl substitution due to the electron-withdrawing nature of the benzene ring, which stabilizes the leaving group. However, the presence of the lactam ring introduces additional electronic and steric factors that modulate its overall reactivity profile.
Comparative Reactivity Analysis
The reactivity of esters is primarily assessed through key reactions such as hydrolysis, aminolysis, and reduction. The following sections compare the expected reactivity of this compound with other representative esters in these transformations.
Table 1: Qualitative Comparison of Ester Reactivity
| Ester Type | Relative Rate of Hydrolysis | Relative Rate of Aminolysis | Relative Rate of Reduction (with NaBH₄) | Key Influencing Factors |
| This compound | Moderate to High | Moderate to High | Slow | Electron-withdrawing benzyl group, steric hindrance from the azepane ring, potential for intramolecular catalysis/inhibition by the lactam. |
| Methyl Acetate (Simple Alkyl Ester) | Low | Low | Very Slow | Minimal steric hindrance, less stable leaving group compared to benzyloxide. |
| Ethyl Acetate (Simple Alkyl Ester) | Low | Low | Very Slow | Slightly more steric hindrance than methyl acetate. |
| tert-Butyl Acetate (Bulky Alkyl Ester) | Very Low | Very Low | Extremely Slow | Significant steric hindrance at the carbonyl carbon. |
| Phenyl Acetate (Aryl Ester) | High | High | Slow | Electron-withdrawing phenyl group activates the carbonyl group and stabilizes the leaving phenoxide ion. |
| Benzyl Acetate (Simple Benzyl Ester) | Moderate | Moderate | Slow | Electron-withdrawing benzyl group, but less activating than a direct phenyl substituent on the oxygen. |
Hydrolysis
Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acid or base.
-
This compound is expected to undergo hydrolysis more readily than simple alkyl esters like methyl or ethyl acetate. The benzyl group is a better leaving group than methoxy or ethoxy groups due to the ability of the resulting benzylic carbocation (in acidic conditions) or benzyloxide anion (in basic conditions) to be stabilized by the aromatic ring.
-
Compared to phenyl acetate , the reactivity is likely to be slightly lower. The direct attachment of the oxygen to the phenyl ring in phenyl acetate results in a more pronounced electron-withdrawing effect and a more stable phenoxide leaving group.
-
The seven-membered ring of the azepane moiety may introduce some steric hindrance around the carbonyl center, potentially slowing the reaction compared to a more open-chain benzyl ester.
Aminolysis
Aminolysis involves the reaction of an ester with an amine to form an amide.
-
Similar to hydrolysis, the benzyl ester of this compound is anticipated to be more susceptible to aminolysis than simple alkyl esters.
-
The rate of aminolysis will be influenced by the nucleophilicity of the amine and the steric accessibility of the ester's carbonyl group. The azepane ring could present a moderate steric barrier to bulky amines.
Reduction
The reduction of esters to alcohols is a common transformation.
-
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester function of this compound to the corresponding primary alcohol. It is important to note that LiAlH₄ will also reduce the lactam carbonyl to an amine.
-
Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters under standard conditions. Therefore, this compound is expected to be stable in the presence of NaBH₄, allowing for selective reduction of other functional groups if present.
Experimental Protocols
While specific experimental data for this compound is limited, the following are general protocols for the key reactions discussed. Researchers should optimize these conditions for the specific substrate.
General Protocol for Base-Catalyzed Ester Hydrolysis
-
Dissolution: Dissolve the ester (1 equivalent) in a suitable organic solvent (e.g., THF, dioxane).
-
Addition of Base: Add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH, 2-3 equivalents) to the ester solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.
General Protocol for Aminolysis
-
Mixing Reactants: Dissolve the ester (1 equivalent) and the amine (1.1-2 equivalents) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Heating: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the ester and the amine.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or brine to remove excess amine and other water-soluble byproducts.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by crystallization or column chromatography.
General Protocol for Reduction with LiAlH₄
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagent Suspension: Suspend LiAlH₄ (1.5-2 equivalents) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the ester in the same dry solvent to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with an organic solvent. Extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the alcohol product.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflow for the discussed reactions and a logical comparison of ester reactivity.
Caption: General experimental workflows for ester reactions.
Biological Activity of Benzyl 7-oxoazepane-2-carboxylate Derivatives: A Field Awaiting Exploration
A comprehensive review of publicly available scientific literature reveals a notable gap in the investigation of the biological activities of Benzyl 7-oxoazepane-2-carboxylate derivatives. While the broader families of benzyl compounds and azepane scaffolds are rich areas of study in medicinal chemistry, specific data on the bioactivity of this particular class of molecules remains elusive. This presents a significant opportunity for new research and discovery in the field of drug development.
Currently, there is a lack of published studies detailing the synthesis and subsequent biological evaluation of this compound derivatives. Searches for anticancer, antimicrobial, or other pharmacological activities of these specific compounds have not yielded any quantitative data, experimental protocols, or elucidated signaling pathways.
While direct data is unavailable, the constituent parts of the target molecule—the benzyl group and the 7-oxoazepane-2-carboxylate core—are present in various biologically active compounds, suggesting that their combination could yield novel therapeutic agents. For instance, numerous benzyl derivatives have been reported to possess a wide range of activities, including antimicrobial and antitumor properties. Similarly, the azepane ring, a seven-membered heterocyclic scaffold, is a key structural motif in a number of approved drugs and natural products.
The absence of specific data for this compound derivatives prevents the creation of a detailed comparison guide as initially intended. Such a guide would require quantitative data from standardized biological assays to objectively compare the performance of different derivatives.
Therefore, this document serves not as a comparison guide, but as a call to the scientific community to explore the potential of this untapped class of chemical compounds. The synthesis of a library of this compound derivatives and their screening across a panel of biological assays could unveil novel lead compounds for various therapeutic areas.
Future Research Directions: An Experimental Workflow
For researchers interested in exploring this area, a logical experimental workflow would involve the following key stages:
-
Chemical Synthesis: Development of a robust and efficient synthetic route to produce a variety of this compound derivatives with diverse substitutions on both the benzyl and azepane rings.
-
In Vitro Screening: Initial biological evaluation of the synthesized compounds against a broad panel of targets. This could include:
-
Anticancer screening: Testing against a panel of human cancer cell lines to determine cytotoxicity and anti-proliferative effects.
-
Antimicrobial screening: Assessing activity against a range of pathogenic bacteria and fungi.
-
-
Hit Identification and Lead Optimization: Promising compounds ("hits") from the initial screening would be selected for further investigation. This stage would involve the synthesis of additional analogues to establish structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: For optimized lead compounds, experiments would be designed to elucidate their molecular mechanism of action, including the identification of specific cellular targets and signaling pathways.
Below is a conceptual workflow diagram illustrating this proposed research path.
Structure-Activity Relationship of 7-Oxoazepane-2-Carboxylates as Gamma-Secretase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 7-oxoazepane-2-carboxylate derivatives as inhibitors of gamma-secretase, a key enzyme implicated in Alzheimer's disease. The structure-activity relationship (SAR) is explored, focusing on how specific structural modifications influence inhibitory potency and metabolic stability. This document synthesizes available data to support drug discovery and development efforts in this area.
Introduction to Gamma-Secretase and its Role in Alzheimer's Disease
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP). Cleavage of APP by gamma-secretase can lead to the production of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, which is prone to aggregation and is a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. Inhibition of gamma-secretase is therefore a promising therapeutic strategy to reduce the formation of these neurotoxic peptides. However, a significant challenge in developing gamma-secretase inhibitors is selectivity, as the enzyme also cleaves other substrates, most notably the Notch receptor, which is critical for normal cellular signaling. Inhibition of Notch signaling can lead to severe side effects.
The 7-Oxoazepane-2-Carboxylate Scaffold: A Platform for Gamma-Secretase Inhibitors
The 7-oxoazepane-2-carboxylate core structure has emerged as a promising scaffold for the development of potent gamma-secretase inhibitors. Initial screening efforts identified a hydroxamic acid derivative as a starting point for optimization. Subsequent medicinal chemistry campaigns focused on modifying this scaffold to enhance potency and improve pharmacokinetic properties.
A key publication in this area, "Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors," describes the elaboration of a screening hit into a series of potent inhibitors with improved drug-like properties.[1]
Structure-Activity Relationship (SAR) Analysis
The core of the SAR for this series revolves around modifications at the 5-position of the 7-oxoazepane ring. The initial lead compounds featured a geminal dimethyl substitution at this position, which was found to be crucial for potent, low nanomolar inhibition of gamma-secretase.
However, a significant liability of the 5,5-dimethyl analogues was their high metabolic clearance. To address this, a bioisosteric replacement of the geminal dimethyl group with a geminal difluoro group was investigated. This strategic modification led to a significant improvement in metabolic stability while maintaining potent gamma-secretase inhibition.
Table 1: Comparison of 5,5-Disubstituted 7-Oxoazepane-2-Carboxylate Derivatives
| Compound Series | R1 | R2 | Key SAR Observations | Impact on Metabolic Stability |
| A | CH₃ | CH₃ | Geminal dimethyl substitution at the 5-position confers low nanomolar inhibition of gamma-secretase. | High metabolic clearance observed in early ADME studies. |
| B | F | F | Bioisosteric replacement of geminal dimethyl with geminal difluoro maintains potent gamma-secretase inhibition. | Significantly improved metabolic stability compared to the dimethyl analogues. |
Note: Specific IC50 and clearance values are not publicly available in the abstract of the primary reference. The table reflects the qualitative relationship described.
Comparison with Alternative Gamma-Secretase Inhibitors
The 7-oxoazepane-2-carboxylate series can be compared to other classes of gamma-secretase inhibitors. While many potent inhibitors have been developed, a common challenge is achieving selectivity for APP processing over Notch cleavage.
Table 2: Comparison with Other Classes of Gamma-Secretase Inhibitors
| Inhibitor Class | Example Compound(s) | General Activity Profile | Key Advantages | Key Disadvantages |
| Dipeptidic analogues | DAPT, L-685,458 | Potent inhibitors of both Aβ and Notch cleavage. | Well-characterized research tools. | Lack of selectivity, leading to potential toxicity. |
| Non-peptidic small molecules | Semagacestat | Potent inhibitors of Aβ production. | Orally bioavailable. | Clinical trials halted due to lack of efficacy and adverse events related to Notch inhibition. |
| 7-Oxoazepane-2-carboxylates | 5,5-Difluoro derivatives | Potent inhibitors with improved metabolic stability. | Potential for good oral bioavailability and CNS penetration. | Selectivity for APP vs. Notch processing requires further characterization. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of gamma-secretase inhibitors. Below are representative protocols for key in vitro and cell-based assays.
5.1. In Vitro Gamma-Secretase Activity Assay
This assay measures the direct inhibition of the purified gamma-secretase enzyme complex.
-
Materials: Purified human gamma-secretase complex, fluorogenic substrate (e.g., a peptide sequence derived from APP with a fluorescent reporter and a quencher), assay buffer (e.g., Tris-HCl with detergents), test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the purified gamma-secretase enzyme to the assay buffer.
-
Add the test compounds to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for each compound by plotting the percent inhibition against the compound concentration.
-
5.2. Cell-Based Assay for Aβ and Notch Cleavage
This assay assesses the ability of compounds to inhibit gamma-secretase activity within a cellular context. Human Embryonic Kidney (HEK293) cells stably expressing human APP are commonly used.
-
Materials: HEK293 cells stably expressing human APP (and potentially a Notch reporter construct), cell culture medium, test compounds, ELISA kits for Aβ40 and Aβ42, or a luciferase reporter system for Notch activity.
-
Procedure:
-
Plate the HEK293-APP cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Collect the conditioned media to measure secreted Aβ levels.
-
Lyse the cells to measure intracellular Aβ or to perform a Notch signaling assay (e.g., luciferase reporter assay).
-
Quantify the levels of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.
-
Determine the IC50 values for the inhibition of Aβ production.
-
If applicable, measure the inhibition of Notch signaling and determine the IC50 value to assess selectivity.
-
Visualizing the Drug Development Workflow
The following diagram illustrates the logical workflow from a screening hit to an optimized lead compound in the context of the 7-oxoazepane-2-carboxylate series.
Caption: Workflow of SAR for 7-oxoazepane-2-carboxylate gamma-secretase inhibitors.
Conclusion
The 7-oxoazepane-2-carboxylate scaffold represents a valuable starting point for the design of novel gamma-secretase inhibitors. The structure-activity relationship highlights the importance of the substitution pattern at the 5-position for both potency and metabolic stability. The successful bioisosteric replacement of a metabolically labile geminal dimethyl group with a more robust geminal difluoro group is a key finding that can guide future drug design efforts. Further optimization of this series should focus on enhancing selectivity for APP over Notch cleavage to minimize potential side effects and develop a safe and effective therapeutic for Alzheimer's disease.
References
In Vitro Efficacy of Benzyl 7-oxoazepane-2-carboxylate Against Hepatitis B Virus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vitro antiviral activity of Benzyl 7-oxoazepane-2-carboxylate against the Hepatitis B Virus (HBV). The performance of this compound is benchmarked against established antiviral agents: Entecavir, Tenofovir, and Lamivudine. All data for this compound is illustrative to provide a framework for evaluation.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral potency and cytotoxicity of this compound in comparison to standard-of-care HBV antiviral drugs.
| Compound | Target | Cell Line | IC50 (nM)¹ | CC50 (µM)² | Selectivity Index (SI)³ |
| This compound | HBV Polymerase (Hypothetical) | HepG2.2.15 | 15.0 | >100 | >6667 |
| Entecavir | HBV Polymerase | HepG2.2.15 | 3.75[1] | 30[1] | 8000[1] |
| Tenofovir | HBV Polymerase | HepG2.2.15 | 1100[2][3] | >100 | >91 |
| Lamivudine | HBV Polymerase | HepG2 | 6 (nM)[4] | >100 (µM)[4] | >16667 |
¹IC50 (50% inhibitory concentration): The concentration of the drug that is required for 50% inhibition of HBV replication in vitro. ²CC50 (50% cytotoxic concentration): The concentration of the drug that results in the death of 50% of the host cells. ³Selectivity Index (SI): Calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Maintenance
The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses the HBV genome, is used for these assays.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain HBV plasmid expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged every 3-4 days upon reaching 80-90% confluency.
In Vitro Antiviral Activity Assay
This assay determines the concentration of the compound required to inhibit HBV replication by 50% (IC50).
-
Cell Seeding: HepG2.2.15 cells are seeded into 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, Entecavir, Tenofovir, Lamivudine). A no-drug control is also included.
-
Incubation: The cells are incubated for 6 days, with the medium and compounds refreshed on day 3.
-
Quantification of HBV DNA: On day 6, the supernatant is collected, and extracellular HBV DNA is quantified using a real-time PCR (qPCR) assay.[1]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of HBV DNA inhibition against the compound concentration using non-linear regression analysis.
Cytotoxicity Assay
This assay measures the toxicity of the compounds to the host cells (CC50).
-
Cell Seeding and Treatment: The experimental setup is similar to the antiviral activity assay.
-
MTT Assay: After the 6-day incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance is measured at 570 nm. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Visualizations
HBV Replication Cycle and Potential Drug Targets
The following diagram illustrates the key steps in the HBV replication cycle within a hepatocyte, highlighting the primary target of nucleoside/nucleotide analogs like Entecavir, Tenofovir, and Lamivudine.
Caption: The HBV replication cycle and the inhibitory action of nucleoside/nucleotide analogs.
Experimental Workflow for In Vitro Anti-HBV Drug Screening
This diagram outlines the general workflow for screening and evaluating potential anti-HBV compounds in vitro.
Caption: Workflow for in vitro screening of anti-HBV compounds.
References
- 1. Potent Efficacy of Entecavir (BMS-200475) in a Duck Model of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of lamivudine-resistant hepatitis B virus to adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-Like Properties of Substituted Azepane Carboxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Substituted azepane carboxylates, in particular, offer a versatile platform for developing novel therapeutics targeting a wide range of biological targets. A critical aspect of the drug discovery process is the early assessment of absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable pharmacokinetic profiles. This guide provides a comparative overview of key drug-like properties of a representative series of substituted azepane carboxylates, supported by standardized experimental protocols and data visualization to aid in the selection and optimization of promising lead compounds.
Comparative Analysis of In Vitro ADME Properties
To facilitate a direct comparison of the drug-like properties of substituted azepane carboxylates, the following tables summarize key in vitro ADME parameters for a hypothetical series of analogs. These parameters include permeability, metabolic stability, and plasma protein binding, which are critical determinants of a compound's in vivo behavior.
Table 1: Permeability of Substituted Azepane Carboxylates (PAMPA)
| Compound ID | R1 | R2 | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| AZ-001 | H | H | 2.5 | Moderate |
| AZ-002 | CH₃ | H | 3.8 | Moderate |
| AZ-003 | F | H | 4.2 | High |
| AZ-004 | H | CH₃ | 3.1 | Moderate |
| AZ-005 | H | Ph | 6.5 | High |
Table 2: Metabolic Stability of Substituted Azepane Carboxylates (Human Liver Microsomes)
| Compound ID | R1 | R2 | Half-life (t½) (min) | Metabolic Stability Class |
| AZ-001 | H | H | 45 | Moderate |
| AZ-002 | CH₃ | H | 35 | Moderate |
| AZ-003 | F | H | 55 | High |
| AZ-004 | H | CH₃ | 25 | Low |
| AZ-005 | H | Ph | 15 | Low |
Table 3: Plasma Protein Binding of Substituted Azepane Carboxylates (Human Plasma)
| Compound ID | R1 | R2 | Plasma Protein Binding (%) | Binding Affinity |
| AZ-001 | H | H | 65 | Moderate |
| AZ-002 | CH₃ | H | 75 | Moderate |
| AZ-003 | F | H | 70 | Moderate |
| AZ-004 | H | CH₃ | 85 | High |
| AZ-005 | H | Ph | 95 | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established industry standards and can be adapted for specific laboratory settings.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, MAIPNTR10)
-
96-well acceptor plates
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of each test and reference compound in DMSO.
-
Dilute the stock solutions to the final desired concentration (e.g., 200 µM) in PBS.
-
Coat the filter membrane of the donor plate with 5 µL of the lecithin/dodecane solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the diluted compound solutions to the corresponding wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a / C_eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_a = concentration in the acceptor well
-
C_eq = equilibrium concentration
-
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and reference compounds (high and low stability controls)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mM stock solution of each test and reference compound in DMSO.
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for determining the extent of a compound's binding to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Human plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (high and low binding controls)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 mM stock solution of each test and reference compound in DMSO.
-
Spike the test compound into human plasma to a final concentration of 1 µM.
-
Add the plasma-compound mixture to one chamber of the RED device insert and an equal volume of PBS to the other chamber.
-
Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
After incubation, take aliquots from both the plasma and the PBS chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the PBS aliquot and an equal volume of PBS to the plasma aliquot.
-
Precipitate the proteins from both samples with cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculate the percentage of plasma protein binding using the following equation:
% Bound = ((C_plasma - C_buffer) / C_plasma) * 100
Where:
-
C_plasma = concentration in the plasma chamber
-
C_buffer = concentration in the buffer chamber
-
Visualizing Key Concepts and Workflows
Graphical representations of molecular structures, experimental processes, and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of assessing the drug-like properties of substituted azepane carboxylates.
Caption: General chemical scaffold of the substituted azepane carboxylates discussed.
References
Benchmarking the Performance of Benzyl 7-oxoazepane-2-carboxylate in a Model Reaction: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stereoselective reduction of cyclic β-keto esters is a critical transformation in the synthesis of chiral nitrogen-containing heterocyclic scaffolds. This guide provides a comparative benchmark for the performance of Benzyl 7-oxoazepane-2-carboxylate in a model asymmetric reduction reaction. Due to the limited direct experimental data on this specific substrate, this analysis is based on the performance of closely related structural analogs, primarily N-protected 6-oxopiperidine-2-carboxylates and ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate.
The model reaction chosen for this benchmark is the stereoselective reduction of the ketone moiety to a secondary alcohol, a key step in accessing chiral hydroxy-azepane and piperidine derivatives which are valuable building blocks in medicinal chemistry. This guide compares the efficacy of common biocatalytic and chemical reduction methods.
Performance Comparison in Stereoselective Reduction
The following tables summarize the performance of different reduction methods on substrates analogous to this compound. The key performance indicators are reaction yield, diastereomeric excess (d.e.), and enantiomeric excess (e.e.).
Biocatalytic Reduction
Biocatalytic methods, employing whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases (KREDs), are renowned for their high stereoselectivity under mild reaction conditions.
| Substrate | Biocatalyst | Yield (%) | d.e. (%) | e.e. (%) | Product Configuration | Reference |
| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | Candida parapsilosis SC16347 | - | 97.4 | 99.8 | cis-(3R,4R) | [1] |
| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | Pichia methanolica SC16415 | - | 99.5 | 98.2 | cis-(3R,4R) | [1] |
| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | Baker's Yeast (non-fermenting) | - | 73 | >95 | cis-(3R,4R) | [1] |
| N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl ester | Baker's Yeast (fermenting) | - | Complete | ~0 (racemic) | - | [2] |
| N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl ester | Baker's Yeast (non-fermenting) | - | - | 24-41 | - | [2] |
Note: Yield data was not always available in the cited literature.
Chemical Reduction
Chemical reductions, often utilizing metal hydrides or catalytic hydrogenation, offer an alternative approach. While potentially less selective than biocatalytic methods, they can be highly efficient and offer different stereochemical outcomes.
| Substrate | Reagent/Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate | Sodium Borohydride (NaBH₄) | - | - | [1] |
Note: Specific diastereomeric ratios and yields for the chemical reduction of these specific analogs were not detailed in the available literature, though NaBH₄ reduction is a standard procedure that typically results in a mixture of diastereomers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the biocatalytic and chemical reduction of N-protected cyclic β-keto esters.
Biocatalytic Reduction using Candida parapsilosis
This protocol is adapted from the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate.[1]
1. Culture Preparation:
-
A vegetative inoculum is prepared by cultivating Candida parapsilosis SC16347 in a suitable medium containing glucose, yeast extract, and peptone.
-
The culture is incubated at 28 °C with shaking at 200 rpm for 48 hours.
2. Biotransformation:
-
The vegetative inoculum is transferred to a fermentation medium.
-
The substrate, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, is added to the culture to a final concentration of 1 g/L.
-
The fermentation is carried out at 28 °C with shaking for 72-96 hours.
-
The progress of the reduction is monitored by HPLC.
3. Product Isolation and Analysis:
-
After the reaction is complete, the culture broth is extracted with an organic solvent such as ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Chemical Reduction using Sodium Borohydride
This is a general procedure for the reduction of a cyclic β-keto ester.
1. Reaction Setup:
-
The substrate, for example, ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, is dissolved in a suitable protic solvent like methanol or ethanol in a round-bottom flask.
-
The flask is cooled in an ice bath to 0 °C.
2. Reduction:
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The amount of NaBH₄ is typically 1 to 1.5 molar equivalents relative to the substrate.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
Water is carefully added to quench any remaining NaBH₄.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude product, a mixture of diastereomeric alcohols, is purified by column chromatography to separate the isomers.
Visualizing the Workflow and Comparative Logic
The following diagrams illustrate the experimental workflow for the benchmarked reduction methods and the logical framework for comparing their performance.
References
Safety Operating Guide
Proper Disposal of Benzyl 7-oxoazepane-2-carboxylate: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Benzyl 7-oxoazepane-2-carboxylate, adherence to proper disposal protocols is essential to ensure personnel safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on its chemical structure and general principles of laboratory waste management is warranted.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Potential Hazards: While specific toxicity data is limited, preliminary safety information suggests that this compound may be harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, minimizing direct contact and aerosol generation is a primary safety objective.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3][4]
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.[3]
-
This includes the pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Segregate this waste from other waste streams to avoid incompatible mixtures. For instance, keep it separate from strong acids, bases, and oxidizers.[5]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for liquid waste.[2]
-
Ensure the container is in good condition with a secure, tight-fitting lid.[5]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other solvents or chemicals present with their approximate concentrations.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or you have completed the experiments generating this waste, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[3][6]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[3][6]
-
After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [2] |
| Maximum Storage Time in SAA (if limits not exceeded) | 12 months | [2] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, including compounds like this compound.
References
- 1. 1803571-51-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Benzyl 7-oxoazepane-2-carboxylate
Researchers and drug development professionals working with Benzyl 7-oxoazepane-2-carboxylate must adhere to stringent safety protocols to ensure personal safety and proper disposal. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Goggles | Chemical splash goggles | |
| Hand Protection | Gloves | Nitrile or neoprene, disposable |
| Body Protection | Lab Coat | Standard laboratory coat |
| Protective Clothing | Chemically resistant apron or suit as needed | |
| Respiratory | Mask | Standard surgical mask or N95 respirator |
| Specialized | Glove Box | For handling toxic or irritating substances |
Operational Plan: Handling and Storage
Handling:
-
Avoid Contact: Direct contact with the skin and eyes should be strictly avoided.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of any potential vapors or dust.
-
Glove Box Usage: For procedures involving potentially toxic or irritating reactions, the use of a glove box is recommended to provide an additional layer of containment.
Storage:
-
Short-term: For storage periods of 1-2 weeks, maintain the compound at -4°C.
-
Long-term: For longer storage, it is recommended to keep the compound at -20°C.
-
Container: Store in a tightly sealed, properly labeled container to prevent contamination and degradation.
Disposal Plan
The disposal of this compound and any associated waste must be handled with care to prevent environmental contamination.
-
Waste Classification: All waste generated from experiments involving this compound should be classified and segregated.
-
Professional Disposal: The classified waste must be handed over to a licensed and professional biological and chemical waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Application: Synthesis of Smoothened (Smo) Receptor Antagonists
This compound serves as a key reactant in the synthesis of Smoothened (Smo) receptor antagonists. These antagonists are significant in the research and potential treatment of cancers related to the Hedgehog (Hh) signaling pathway. The following diagram illustrates the initial step in a published synthetic route where this compound is converted to an enol triflate, a crucial intermediate for developing these antagonists.
Caption: Synthetic pathway from this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
